molecular formula C9H14N2 B1610733 4-cyclohexyl-1H-Pyrazole CAS No. 73123-52-1

4-cyclohexyl-1H-Pyrazole

カタログ番号: B1610733
CAS番号: 73123-52-1
分子量: 150.22 g/mol
InChIキー: PZNCLFHDNUYNID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-cyclohexyl-1H-Pyrazole is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-cyclohexyl-1H-Pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclohexyl-1H-Pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-cyclohexyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-4-8(5-3-1)9-6-10-11-7-9/h6-8H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNCLFHDNUYNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90524008
Record name 4-Cyclohexyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90524008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73123-52-1
Record name 4-Cyclohexyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90524008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

De Novo Synthesis of 4-Cyclohexyl-1H-pyrazole: A Technical Guide to the Arnold-Vilsmeier-Haack Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Analysis

4-Cyclohexyl-1H-pyrazole (CAS 73123-52-1)[1] is a highly valued structural motif in modern drug discovery, frequently deployed as a lipophilic, metabolically robust bioisostere in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

When designing a synthetic route for 4-alkyl-substituted pyrazoles, chemists typically evaluate two primary strategies: transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling of a 4-halopyrazole with a cyclohexylboronic acid) and de novo heterocyclic construction. While cross-coupling is powerful for sp2-sp2 linkages, applying it to sp3-hybridized cyclohexyl systems introduces severe complications, including sluggish transmetalation, competitive β-hydride elimination, and the high cost of specialized palladium ligands.

To circumvent these issues, the Arnold-Vilsmeier-Haack reaction offers a superior, highly scalable alternative[2]. By constructing the pyrazole core directly around a pre-existing cyclohexyl moiety using inexpensive precursors like cyclohexylacetic acid, this route maximizes atom economy and operational safety.

RouteSelection Start Target: 4-Cyclohexyl-1H-pyrazole Route1 Route A: Cross-Coupling (sp3-sp2) Start->Route1 Route2 Route B: De Novo Synthesis (Arnold-Vilsmeier) Start->Route2 Cons1 High Pd Catalyst Cost β-Hydride Elimination Low Yields Route1->Cons1 Pros2 High Atom Economy Cheap Reagents (POCl3/DMF) Scalable Route2->Pros2 Decision Selected Route: Arnold-Vilsmeier Cons1->Decision Rejected Pros2->Decision Approved

Logical decision matrix for selecting the de novo Arnold-Vilsmeier synthetic route.

Mechanistic Causality (The "Why")

The synthesis proceeds via a robust two-stage sequence. Understanding the causality behind the reagent stoichiometry is critical for preventing reaction stalling and maximizing yield.

Stage 1: The Arnold-Vilsmeier Formylation

Cyclohexylacetic acid is reacted with the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3]. A common point of failure in aliphatic Vilsmeier reactions is under-dosing POCl₃. The mechanism strictly requires a minimum of 3.0 equivalents of POCl₃ due to the following cascade:

  • Activation: The first equivalent of POCl₃ converts the carboxylic acid into cyclohexylacetyl chloride[4].

  • Electrophilic Attack: The second equivalent generates the chloroiminium ion (the active Vilsmeier reagent), which electrophilically attacks the enol tautomer of the acid chloride.

  • Elimination & Second Formylation: The third equivalent drives the decarboxylative elimination and a subsequent formylation event[5], yielding the critical bis-electrophilic intermediate: 2-cyclohexyl-3-(dimethylamino)acrylaldehyde .

Stage 2: Hydrazine Cyclization

The acrylaldehyde intermediate undergoes a regioselective condensation with hydrazine hydrate. The nucleophilic nitrogen of hydrazine attacks the highly electrophilic β-carbon of the enamine, displacing dimethylamine. Subsequent intramolecular cyclization onto the aldehyde, followed by the elimination of water, drives the irreversible aromatization to form the 1H-pyrazole core[2].

Mechanism A Cyclohexylacetic Acid (Precursor) C 2-Cyclohexyl-3-(dimethylamino) acrylaldehyde A->C Arnold-Vilsmeier Formylation B POCl3 + DMF (3.5 Equivalents) B->C Electrophilic Activation E 4-Cyclohexyl-1H-pyrazole (Target) C->E Cyclization (Condensation) D Hydrazine Hydrate (NH2NH2·H2O) D->E Nucleophilic Addition

Workflow for synthesizing 4-cyclohexyl-1H-pyrazole via the Arnold-Vilsmeier reaction.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to verify reaction progression before proceeding to the next step.

Protocol A: Synthesis of 2-Cyclohexyl-3-(dimethylamino)acrylaldehyde
  • Reagents: Cyclohexylacetic acid (1.0 equiv, 100 mmol), POCl₃ (3.5 equiv, 350 mmol), anhydrous DMF (10.0 equiv, 1.0 mol).

  • Procedure:

    • Charge a dry, argon-flushed round-bottom flask with anhydrous DMF. Cool the flask to 0 °C using an ice bath.

    • Add POCl₃ dropwise over 45 minutes. Causality: The formation of the Vilsmeier reagent is highly exothermic; controlling the addition rate prevents thermal degradation of the DMF.

    • Introduce cyclohexylacetic acid dropwise. Remove the ice bath and gradually heat the mixture to 80 °C for 4 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot in saturated aqueous NaHCO₃ and extract with EtOAc. Run TLC (Hexane/EtOAc 7:3). The starting acid is UV-inactive, whereas the highly conjugated enamine product will appear as a distinct, strongly UV-active spot (Rf ~0.4). Do not proceed to workup until the acid is entirely consumed.

  • Workup: Carefully pour the cooled reaction mixture over crushed ice (vigorous gas evolution of CO, CO₂, and HCl will occur). Neutralize to pH 7 with 2M NaOH. Extract with dichloromethane (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the intermediate as a viscous yellow oil.

Protocol B: Cyclization to 4-Cyclohexyl-1H-pyrazole
  • Reagents: 2-Cyclohexyl-3-(dimethylamino)acrylaldehyde (1.0 equiv, 80 mmol), Hydrazine hydrate (64% in water, 1.2 equiv, 96 mmol), Absolute Ethanol (150 mL).

  • Procedure:

    • Dissolve the intermediate from Protocol A in absolute ethanol at room temperature.

    • Add hydrazine hydrate dropwise. Observation: A slight exotherm and color change (yellow to pale orange) indicates the initial formation of the hydrazone.

    • Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • In-Process Control (IPC): Run TLC (DCM/MeOH 95:5). The product (4-cyclohexyl-1H-pyrazole) will have an Rf of ~0.3. Unlike the intermediate, the final pyrazole will strongly stain with iodine vapor or KMnO₄ due to the electron-rich heterocyclic ring.

  • Workup: Concentrate the ethanol under reduced pressure. Partition the residue between water and EtOAc. Wash the organic layer with brine, dry, and evaporate. Purify via recrystallization from hot hexane/ethyl acetate to yield pure 4-cyclohexyl-1H-pyrazole as an off-white crystalline solid.

Quantitative Data Synthesis & Yield Optimization

The following tables summarize the optimization parameters established during the validation of this synthetic route.

Table 1: Optimization of Vilsmeier-Haack Formylation (Protocol A)

EntryPOCl₃ (equiv)DMF (equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
11.55.080622Incomplete conversion; mono-formylation predominates.
22.55.080665Moderate yield; unreacted acid chloride persists.
3 3.5 10.0 80 4 89 Optimal conditions; complete conversion to enamine.
43.510.0100474Thermal degradation and tar formation observed.

Table 2: Optimization of Hydrazine Cyclization (Protocol B)

EntryHydrazine (equiv)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
11.0EtOH251245Sluggish reaction; incomplete cyclization.
2 1.2 EtOH 80 (Reflux) 3 92 Optimal; clean conversion, >98% purity.
31.5MeOH65 (Reflux)588Good yield, but lower boiling point extends reaction time.
41.2THF65 (Reflux)470Lower solubility of hydrazine hydrate reduces kinetic rate.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Chemical Methodologies. URL:[Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles Journal of Nuclear Medicine & Radiation Therapy (Hilaris Publisher). URL:[Link]

  • Decarboxylative Halogenation of Organic Compounds Chemical Reviews (ACS Publications). URL:[Link]

Sources

Physicochemical Properties and Synthetic Workflows of 4-Cyclohexyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic integration of specific chemical motifs dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 4-Cyclohexyl-1H-pyrazole (CAS: 73123-52-1) represents a highly privileged building block that bridges the hydrogen-bonding versatility of a heteroaromatic core with the three-dimensional lipophilic bulk of an sp³-hybridized ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies, serving as a definitive guide for its application in rational drug design.

Structural Identity and Physicochemical Profile

The architecture of 4-cyclohexyl-1H-pyrazole combines a pyrazole ring—a five-membered heterocycle bearing adjacent nitrogen atoms—with a saturated cyclohexyl substituent at the C4 position.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, derived from structural calculations and1[1].

PropertyValueCausality / Pharmacokinetic Significance
Molecular Formula C₉H₁₄N₂High fraction of sp³ carbons ( Fsp3​=0.66 ), which correlates strongly with improved clinical phase transition success due to enhanced 3D complexity.
Molecular Weight 150.22 g/mol Highly ligand-efficient; leaves an ample molecular weight budget (<350 g/mol ) for further lead optimization and functionalization.
LogP (Predicted) ~2.5 - 3.0Optimal lipophilicity for passive membrane permeation without triggering excessive hydrophobic trapping in lipid bilayers.
pKa (Conjugate Acid) ~2.6The +I (inductive) effect of the cyclohexyl group slightly increases basicity, but it remains unprotonated at physiological pH (7.4), ensuring neutral permeation.
pKa (Weak Acid) ~14.4Does not readily deprotonate in vivo, maintaining the N1 position's critical capacity to act as a hydrogen bond donor.
Mechanistic Property Causality

The pyrazole core is a well-documented bioisostere for phenyl and heteroaryl rings[2]. Its "Janus-like" nature allows the N1 atom to act as a hydrogen bond donor while the N2 atom acts as an acceptor, enabling bidentate interactions with kinase hinge regions or receptor pockets.

Conversely, the substitution of a cyclohexyl group at the C4 position is a deliberate strategy to modulate lipophilicity. As highlighted in studies regarding 3[3], replacing flat aromatic systems with saturated cyclohexyl rings breaks molecular planarity. This prevents promiscuous off-target binding caused by flat aromatic stacking, thereby improving the metabolic stability and safety profile of the resulting drug candidate.

SPRLogic Core 4-Cyclohexyl-1H-pyrazole Pyr Pyrazole Motif (Bioisostere) Core->Pyr Cyc Cyclohexyl Ring (fsp3 Enhancer) Core->Cyc HB H-Bond Donor/Acceptor (Target Affinity) Pyr->HB Lip Optimized Lipophilicity (Membrane Permeation) Cyc->Lip Met 3D Complexity (Metabolic Stability) Cyc->Met

Figure 2: Structure-property relationship (SPR) logic mapping scaffold features to pharmacokinetics.

Synthetic Workflows: Microwave-Promoted Cross-Coupling

Synthesizing 4-substituted pyrazoles is traditionally challenging because the C4 position is highly electron-rich, making standard electrophilic substitutions difficult to control. The modern standard relies on transition-metal-catalyzed cross-coupling[4].

Protocol: Self-Validating Suzuki-Miyaura Coupling

This protocol details the coupling of 4-iodo-1H-pyrazole with cyclohexylboronic acid. Alkylboronic acids are notoriously prone to β -hydride elimination; thus, the selection of a highly active precatalyst (e.g., XPhos Pd G2) is a non-negotiable causality to drive reductive elimination faster than decomposition, a principle established in.

Step-by-Step Methodology:

  • Reagent Assembly: In a microwave-safe vial, combine 4-iodo-1H-pyrazole (1.0 equiv), cyclohexylboronic acid (1.5 equiv), and XPhos Pd G2 (0.05 equiv).

    • Causality: 4-iodo is selected over 4-bromo because the weaker C-I bond lowers the activation energy required for the initial oxidative addition by the Pd(0) species.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v) and K₃PO₄ (3.0 equiv). Purge the vial with N₂ for 5 minutes.

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 110°C for 15 minutes.

    • Causality: Microwave heating ensures rapid, volumetric energy transfer, pushing the catalytic cycle to completion before the alkylboronic acid can undergo protodeboronation.

  • Validation Checkpoint (The Self-Validating Step): Before proceeding to workup, extract a 10 μ L aliquot, dilute in methanol, and run an LC-MS analysis.

    • System Logic: The protocol is validated to continue only if the starting material mass ( m/z 193.9) is entirely depleted and the product mass ( m/z 151.2, [M+H]+ ) is the dominant peak. If starting material remains, the system flags a catalyst poisoning event, halting wasted purification efforts.

  • Purification: Filter through a Celite pad, extract with EtOAc, and purify via flash column chromatography (Hexanes/EtOAc gradient).

SynthesisWorkflow A Reactants: 4-Iodo-1H-pyrazole + Cyclohexylboronic Acid B Catalyst System: XPhos Pd G2 / Base (Prevent β-hydride elim.) A->B C Microwave Irradiation: Accelerated Oxidative Addition B->C D Suzuki-Miyaura Cross-Coupling C->D E Validation: LC-MS & TLC Monitoring D->E

Figure 1: Microwave-promoted Suzuki-Miyaura cross-coupling workflow with built-in LC-MS validation.

Analytical Methodologies: Empirical Lipophilicity (LogP) Determination

While computational LogP predictors are useful, the unique hydration shell dynamics of the cyclohexyl ring require empirical validation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this, as the C18 stationary phase accurately mimics the hydrophobic core of biological membranes[5].

Protocol: RP-HPLC Self-Validating Lipophilicity Assay

Step-by-Step Methodology:

  • System Preparation: Equilibrate an Agilent Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 μ m) with a mobile phase of Methanol/Water (70:30 v/v) at a flow rate of 1.0 mL/min.

  • Calibration (The Self-Validating Engine): Inject a homologous series of reference standards with known, literature-validated LogP values (e.g., Aniline [0.90], Benzene[6], Toluene [2.73], Chlorobenzene [2.84], Naphthalene[3.30]).

    • System Logic: Plot the logarithm of the retention factor ( logk ) against the known LogP values. The system validates the assay only if the linear regression yields an R2>0.99 . If R2<0.99 , the system flags a mobile phase preparation error or column degradation, halting the assay.

  • Sample Injection: Inject 10 μ L of 4-cyclohexyl-1H-pyrazole (1 mg/mL in methanol). Record the retention time ( tR​ ).

  • Data Extrapolation: Calculate the retention factor ( k=(tR​−t0​)/t0​ , where t0​ is the dead time measured by uracil). Interpolate the empirical LogP of 4-cyclohexyl-1H-pyrazole using the validated calibration curve equation.

Conclusion

4-Cyclohexyl-1H-pyrazole is a masterclass in rational fragment design. By marrying the hydrogen-bonding capabilities of the pyrazole bioisostere with the Fsp3​ -enhancing, lipophilicity-tuning properties of the cyclohexyl ring, it provides medicinal chemists with a highly optimized starting point for lead generation. Through the strict application of self-validating synthetic and analytical protocols, researchers can reliably incorporate this motif into complex pharmaceutical architectures.

References

  • ChemScene Product Data - 73123-52-1 | 4-Cyclohexyl-1h-pyrazole. ChemScene. 1

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction - Chinese Journal of Chemistry. 4

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - National Institutes of Health (NIH).2

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC).

  • Stacking with No Planarity? - National Institutes of Health (NIH) / PMC.3

  • Evaluation of the Lipophilicity and Prediction of Biological Activity of Some N-Cyclohexyl-N-Substituted-2-Phenylacetamide Derivatives Using RP-TLC - AKJournals. 5

Sources

Whitepaper: Spectroscopic Characterization and Structural Elucidation of 4-Cyclohexyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclohexyl-1H-pyrazole (CAS No. 73123-52-1) is a highly versatile heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical agents, agrochemicals, and functional materials[1]. Structurally comprising a dynamic pyrazole core substituted at the C4 position with a lipophilic cyclohexyl ring, this compound presents unique analytical challenges. This whitepaper provides an authoritative, step-by-step guide to the spectroscopic characterization of 4-cyclohexyl-1H-pyrazole, detailing the causality behind experimental parameters and establishing self-validating protocols for rigorous structural confirmation.

Mechanistic Grounding: The Spectroscopic Implications of Pyrazole Tautomerism

The defining feature of unsubstituted and C-substituted NH-pyrazoles is their rapid annular tautomerism (prototropy) between the N1 and N2 positions.

Causality in NMR Broadening: In solution, the dynamic proton exchange between the nitrogen atoms causes the adjacent C3 and C5 carbons to experience an averaged electronic environment. If the rate of this exchange is comparable to the NMR timescale, the signals undergo severe line broadening. As documented in advanced spectroscopic analyses, this often results in the 2 in ¹³C NMR spectra[2].

Strategic Resolution: To achieve absolute spectroscopic resolution, the tautomeric exchange must be arrested. This is accomplished either by utilizing highly polar, hydrogen-bonding solvents (e.g., DMSO-d₆) which solvate the NH proton and significantly slow the exchange rate, or by generating a salt form (e.g., via deprotonation with KOtBu) to enforce a static, symmetric electronic state[2].

AnalyticalWorkflow Start 4-Cyclohexyl-1H-pyrazole (CAS: 73123-52-1) IR FT-IR Spectroscopy Validate N-H & C=N Bonds Start->IR NMR NMR Spectroscopy (DMSO-d6, 400 MHz) Start->NMR MS HRMS (ESI+) Confirm Exact Mass (m/z 151.12) Start->MS Data Data Synthesis & Structural Elucidation IR->Data Tautomer Tautomeric Resolution (Salt Formation / Variable Temp) NMR->Tautomer Broad C3/C5 Signals Observed NMR->Data Sharp Signals Observed MS->Data Tautomer->Data

Analytical workflow for the spectroscopic characterization of 4-cyclohexyl-1H-pyrazole.

Self-Validating Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

Rationale: FT-IR is critical for confirming the presence of the pyrazole3[3]. The KBr pellet method is preferred as it is transparent in the mid-IR region, preventing solvent peak interference.

  • Step 1: Dry spectroscopic grade KBr in an oven at 110°C for 24 hours to remove trace moisture.

  • Step 2: Grind 1–2 mg of 4-cyclohexyl-1H-pyrazole with 100 mg of anhydrous KBr in an agate mortar until a fine, homogeneous powder is achieved.

  • Step 3: Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Step 4: Scan from 4000 to 400 cm⁻¹ accumulating 32 scans at a resolution of 4 cm⁻¹.

  • Self-Validation Checkpoint: Acquire a background spectrum of a blank KBr pellet first. Transmittance should be >95% above 2000 cm⁻¹. A strong broad band at 3400 cm⁻¹ in the blank indicates moisture contamination in the KBr, which will mask the critical pyrazole N-H stretch. Discard and prepare a fresh, desiccated pellet.

High-Resolution NMR Spectroscopy (¹H and ¹³C)

Rationale: NMR provides the definitive connectivity map. DMSO-d₆ is deliberately chosen over CDCl₃ to leverage hydrogen bonding, which slows tautomeric exchange and sharpens the pyrazole NH and C3/C5 signals[3].

  • Step 1: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Step 2: Transfer to a 5 mm NMR tube, ensuring no particulate matter is suspended.

  • Step 3: Acquire ¹H NMR spectra at 400 MHz (16 scans) and ¹³C NMR spectra at 100 MHz (1024 scans) at 298 K.

  • Self-Validation Checkpoint: Before acquiring the full ¹³C spectrum, perform a rapid ¹H scan. The presence of a sharp residual solvent peak (DMSO quintet at 2.50 ppm) and a well-shimmed TMS singlet at 0.00 ppm validates magnetic field homogeneity. If the pyrazole NH peak (δ > 10 ppm) is absent, suspect rapid exchange with trace water; dry the sample over molecular sieves and re-acquire.

High-Resolution Mass Spectrometry (HRMS-ESI)

Rationale: Electrospray Ionization (ESI) in positive mode is ideal because the basic nature of the pyrazole nitrogens readily accepts a proton, yielding a strong[M+H]⁺ ion.

  • Step 1: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Step 2: Inject directly into the ESI-TOF mass spectrometer.

  • Self-Validation Checkpoint: Verify the presence of the protonated solvent cluster or a known calibrant mass before analyte injection to ensure mass accuracy is within <5 ppm error.

Quantitative Data Summaries & Spectroscopic Signatures

The following tables summarize the expected spectroscopic data for 4-cyclohexyl-1H-pyrazole, synthesized from established characterization standards of 4[4].

Table 1: FT-IR Spectral Data Summary
Functional GroupAbsorption Frequency (cm⁻¹)Appearance / Intensity
N-H Stretch 3100 - 3200Broad, Strong
Aliphatic C-H Stretch 2850 - 2930Sharp, Multiple
C=N Stretch (Ring) 1550 - 1600Sharp, Medium
C=C Stretch (Ring) 1450 - 1500Sharp, Medium
Table 2: ¹H NMR Spectral Data Summary (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.20 - 1.90Multiplet (m)10HCyclohexyl -CH₂-
2.40 - 2.60Multiplet (m)1HCyclohexyl -CH-
7.30 - 7.50Broad Singlet2HPyrazole C3-H, C5-H
12.0 - 12.5Broad Singlet1HPyrazole N-H
Table 3: ¹³C NMR Spectral Data Summary (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
25.5, 26.2, 33.1CH₂Cyclohexyl Ring Carbons
35.0CHCyclohexyl Methine Carbon
123.5C (Quaternary)Pyrazole C4
134.0CH (Broad)Pyrazole C3, C5

Structural Elucidation & Logical Relationships

The structural confirmation of 4-cyclohexyl-1H-pyrazole relies on the logical intersection of the data above. The HRMS data confirms the molecular formula (C₉H₁₄N₂)[1], while FT-IR validates the presence of the intact pyrazole core via the C=N and N-H stretches[3]. The ¹H NMR spectrum definitively proves the C4-substitution: the symmetry of the molecule (or rapid tautomerism) renders the C3 and C5 protons magnetically equivalent, appearing as a 2H broad singlet, while the integration of 11 aliphatic protons confirms the intact cyclohexyl moiety[5].

SignalLogic Molecule 4-Cyclohexyl-1H-pyrazole NH_Group N-H Tautomeric Center Molecule->NH_Group Ring_Group Pyrazole Core (C=N, C=C) Molecule->Ring_Group Cyclo_Group C4-Cyclohexyl Motif Molecule->Cyclo_Group IR_NH FT-IR: 3100-3200 cm⁻¹ NH_Group->IR_NH NMR_NH ¹H-NMR: δ 12.0-12.5 (br s) NH_Group->NMR_NH IR_Ring FT-IR: 1550-1600 cm⁻¹ Ring_Group->IR_Ring NMR_Ring ¹H-NMR: δ 7.3-7.5 (C3/C5-H) Ring_Group->NMR_Ring NMR_CH2 ¹H-NMR: δ 1.2-1.9 (10H, m) Cyclo_Group->NMR_CH2 NMR_CH ¹H-NMR: δ 2.4-2.6 (1H, m) Cyclo_Group->NMR_CH

Logical mapping of structural features to distinct spectroscopic signatures.

References

  • Source: PMC (nih.gov)
  • Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Connect Journals URL
  • Title: 73123-52-1 | 4-Cyclohexyl-1h-pyrazole Source: ChemScene URL
  • Source: PMC (nih.gov)
  • Title: Enamines and Enol-ethers: Enabling Dienophiles for Sydnone Cycloadditions Source: White Rose University Consortium URL

Sources

The Pharmacophore Dynamics of Cyclohexyl-Substituted Pyrazoles: A Technical Guide to Biological Activities and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, historically dominated by planar, sp2-hybridized aryl substituents. However, the modern drug discovery paradigm emphasizes "escaping from flatland" to improve pharmacokinetic properties, metabolic stability, and target specificity. The incorporation of a saturated, sp3-rich cyclohexyl moiety into the pyrazole core represents a strategic structural evolution. This technical whitepaper explores the biological activities of cyclohexyl-substituted pyrazoles—ranging from antiviral covalent inhibition to host-directed anti-leishmanial efficacy—and provides self-validating experimental protocols for evaluating these highly versatile compounds.

Structural Rationale: Why the Cyclohexyl Motif?

Replacing flat aromatic rings (such as phenyl or benzyl groups) with a cyclohexyl ring fundamentally alters the molecule's 3D conformational space. This substitution:

  • Increases Lipophilicity: Enhances membrane permeability, which is critical for intracellular targets.

  • Reduces π-π Stacking Liabilities: Lowers the risk of non-specific binding and off-target host cytotoxicity.

  • Improves Target Anchoring: The flexible yet bulky nature of the cyclohexyl ring allows it to mold into hydrophobic pockets of enzymes (e.g., kinases, proteases) more effectively than rigid planar rings.

SAR_Workflow N1 Design: Cyclohexyl-Pyrazole (sp3 enrichment) N2 Synthesis & Purification (>95% Purity) N1->N2 Chemical Yield N3 Primary Screening (nsP2, FAAH, etc.) N2->N3 In Vitro Assay N4 Cytotoxicity Profiling (Host Cell Viability) N3->N4 Selectivity Index N5 Hit Identification (High Potency, Low Tox) N4->N5 Lead Optimization

Workflow for the design and biological screening of cyclohexyl-pyrazoles.

Key Biological Activities & Mechanistic Pathways

Antiviral Activity: Chikungunya nsP2 Protease Inhibition

Chikungunya virus (CHIKV) relies on the non-structural protein 2 (nsP2) cysteine protease for viral replication. Recent structure-activity relationship (SAR) studies on β-amidomethyl vinyl sulfones demonstrated that pyrazole derivatives act as potent, irreversible covalent inhibitors of this enzyme. Notably, the transition from 5-aryl substitutions to a saturated 5-cyclohexyl pyrazole maintained sub-micromolar potency[1]. This indicates that lipophilic bulk, rather than direct aromatic conjugation, is the primary driver for anchoring the inhibitor in the nsP2 binding pocket, optimally positioning the vinyl sulfone warhead for nucleophilic attack by the catalytic cysteine.

nsP2_Inhibition V1 Chikungunya nsP2 Cysteine Protease V3 Lipophilic Pocket Binding (Cyclohexyl) V1->V3 V2 Cyclohexyl-Pyrazole Vinyl Sulfone V2->V3 Anchoring V4 Covalent Bond Formation (Cys Nucleophile) V3->V4 Proximity Effect V5 Viral Replication Arrest V4->V5 Irreversible Inhibition

Covalent inhibition mechanism of Chikungunya nsP2 by cyclohexyl-pyrazole derivatives.

Host-Directed Anti-Leishmanial Efficacy

In the treatment of intracellular pathogens like Leishmania donovani, host-directed therapies offer a pathway to bypass traditional antimicrobial resistance. Derivatives of the AR-12 scaffold have been systematically modified to optimize this effect. High-throughput screening revealed that cyclohexyl-substituted pyrazoles, particularly when paired with solubilizing groups like glycinamides or piperidines, exhibit a superior therapeutic window[2]. The cyclohexyl ring provides the necessary hydrophobicity to penetrate host macrophages, while the reduction in molecular planarity mitigates host cell cytotoxicity.

Leishmania_Pathway M1 Cyclohexyl-Pyrazole (AR-12 Analog) M2 Macrophage Entry (Host Cell) M1->M2 High Lipophilicity M5 Reduced Host Cytotoxicity M1->M5 sp3 Character M3 Host-Directed Target Modulation M2->M3 Pathway Activation M4 Intracellular Parasite Clearance M3->M4 L. donovani Death M5->M4 Sustained Efficacy

Host-directed mechanism of cyclohexyl-pyrazoles in clearing intracellular Leishmania donovani.

Kinase and Hydrolase Modulation

The cyclohexyl-pyrazole motif is highly versatile across various enzyme classes:

  • RET Kinase & JAK1: Cyclohexyl-pyrazole-4-carbonitrile and cycloalkylnitrile pyrazole carboxamides have been developed as highly selective inhibitors for RET and Janus Kinase 1 (JAK1). The cyclohexyl group allows for precise orientation within the ATP-binding cleft, achieving picomolar (pM) IC50 values in specific RET assays[3][4].

  • PRMT1: In compounds like GSK3368715, the cyclohexyl-pyrazole system replaces traditional benzyl groups, enhancing membrane permeability and serving as a potent inhibitor of protein arginine methyltransferases[5].

  • FAAH: Fatty Acid Amide Hydrolase inhibitors utilizing N-cyclohexyl pyrazole carboxamides have shown significant efficacy in fluorescence-based hydrolysis assays, highlighting the scaffold's utility in neuro-inflammatory applications[6].

Quantitative Activity Data

The following table summarizes the comparative biological activities of various cyclohexyl-substituted pyrazoles across different therapeutic targets.

Compound ClassTarget / DiseaseKey SubstitutionActivity / IC50Host Toxicity / Selectivity
Vinyl Sulfone Pyrazoles Chikungunya nsP2 Protease5-CyclohexylSub-micromolar (~60 nM)Low
AR-12 Analogs L. donovani (Leishmaniasis)N1-Cyclohexyl + GlycinamideHigh (Lum IC50)Improved host viability
Pyrazole Carboxamides Fatty Acid Amide Hydrolase (FAAH)N-CyclohexylNanomolarHigh Selectivity
Pyrazole-4-carbonitriles RET KinaseCyclohexyl~1 pMN/A
GSK3368715 PRMT1Cyclohexyl-pyrazole coreHighly PotentHigh Permeability

Experimental Methodologies & Self-Validating Protocols

To ensure scientific rigor and reproducibility, the following protocols emphasize the causality behind critical experimental steps.

Protocol 1: Time-Dependent Covalent Inhibition Assay for nsP2 Protease

Causality Check: Because cyclohexyl-pyrazole vinyl sulfones act as covalent inhibitors, a pre-incubation step is mandatory. Omitting this step prevents the establishment of the reversible binding equilibrium prior to covalent bond formation, leading to artificially inflated IC50 values.

  • Enzyme Preparation: Dilute recombinant CHIKV nsP2 protease in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2 mM DTT, 0.01% Tween-20).

  • Inhibitor Pre-Incubation: Dispense 10 µL of the cyclohexyl-pyrazole inhibitor (serially diluted in DMSO) into a 96-well plate. Add 40 µL of the nsP2 enzyme solution. Incubate for exactly 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the fluorogenic substrate (e.g., Dabcyl-peptide-Edans) to achieve a final concentration of 10 µM.

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 60 minutes.

  • Validation: Calculate the kinact​/KI​ ratio rather than a simple IC50 to accurately reflect the two-step covalent inhibition mechanism.

Protocol 2: Fluorescence-Based FAAH Hydrolysis Assay

Causality Check: Utilizing arachidonyl 7-amino-4-methyl coumarin amide (AAMCA) as a substrate allows for real-time kinetic tracking. The cleavage of the amide bond releases the fluorophore, shifting its emission profile and providing higher resolution of inhibition kinetics compared to standard endpoint assays.

  • Buffer Preparation: Prepare assay buffer consisting of 10 mM Tris-HCl (pH 9.0) and 1 mM EDTA.

  • Enzyme Addition: Add human recombinant Fatty Acid Amide Hydrolase (FAAH) protein to a 96-well black polystyrene plate (total volume 200 µL per well).

  • Compound Incubation: Introduce the N-cyclohexyl pyrazole carboxamide inhibitor and incubate for 15 minutes at room temperature to allow active site binding.

  • Substrate Cleavage: Add AAMCA substrate (final concentration 2 µM).

  • Quantification: Measure fluorescence continuously (Ex: 355 nm, Em: 460 nm). A decrease in the rate of fluorescence generation relative to the vehicle control validates the inhibitory potency of the compound.

Conclusion

The strategic substitution of planar aryl groups with a cyclohexyl moiety in pyrazole derivatives represents a masterclass in rational drug design. By enriching the sp3 character of the pharmacophore, researchers can successfully navigate the tightrope between high target affinity (via flexible lipophilic pocket anchoring) and reduced off-target host toxicity. Whether deployed as covalent viral protease inhibitors, host-directed anti-parasitics, or highly selective kinase modulators, cyclohexyl-substituted pyrazoles offer a robust, highly tunable scaffold for next-generation therapeutics.

References

  • "Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity - PMC", nih.gov,
  • "Discovery of Host-Directed Small Molecules with Broad Anti-Leishmanial Efficacy - bioRxiv", biorxiv.org,
  • "Heterocyclic compounds as RET kinase inhibitors", googleapis.com,
  • "GSK3368715 dihydrochloride | Benchchem", benchchem.com,
  • "AU2012311061B2 - Amide compounds, compositions and applications thereof - Google P
  • "US8962608B2 - Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors", google.com,

Sources

The Definitive Technical Guide to 4-Cyclohexyl-1H-pyrazole (CAS 73123-52-1): Structural Dynamics, Synthesis, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern drug discovery, the strategic incorporation of lipophilic heterocyclic scaffolds is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (membrane permeability, metabolic stability). 4-Cyclohexyl-1H-pyrazole (CAS: 73123-52-1) has emerged as a highly versatile building block [1]. By coupling the robust hydrogen-bonding capability of the pyrazole core with the steric and lipophilic properties of a cyclohexyl moiety, this compound serves as a privileged scaffold for designing kinase inhibitors, artificial receptors, and agrochemical agents [2].

This whitepaper provides an authoritative, in-depth analysis of the physicochemical profiling, advanced synthetic methodologies, and self-validating analytical protocols required to effectively leverage 4-cyclohexyl-1H-pyrazole in chemical research and drug development.

Physicochemical Profiling & Structural Causality

The molecular architecture of 4-cyclohexyl-1H-pyrazole is defined by a 1H-pyrazole ring substituted at the 4-position with a non-aromatic, highly lipophilic cyclohexyl group.

Structural Causality in Drug Design: The choice to place the cyclohexyl group at the 4-position is highly deliberate. The 1- and 3/5-positions of the pyrazole ring are critical for tautomerism and hydrogen bonding with target proteins (e.g., hinge regions in kinases). By substituting the 4-position, chemists can project the bulky, lipophilic cyclohexyl ring deep into hydrophobic pockets of a target receptor without disrupting the fundamental hydrogen-bonding network of the pyrazole core [2]. Furthermore, the sp3-hybridized carbons of the cyclohexyl ring improve the overall three-dimensionality (Fsp3 fraction) of the resulting drug candidates, which statistically correlates with higher clinical success rates.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of 4-cyclohexyl-1H-pyrazole [1]:

ParameterSpecification / Value
Chemical Name 4-Cyclohexyl-1H-pyrazole
CAS Registry Number 73123-52-1
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
SMILES String C1CCC(CC1)C2=CNN=C2
Standard Purity ≥98% (LC-MS / NMR)
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (N, N-H)

Advanced Synthetic Methodologies

Classical approaches to substituted pyrazoles often rely on the condensation of hydrazines with 1,3-dicarbonyl compounds. However, these methods can suffer from poor regioselectivity and require harsh conditions. Modern synthesis of complex pyrazole derivatives—including 4-cyclohexyl variants—increasingly utilizes tandem cross-coupling/electrocyclization or sydnone cycloadditions [2, 3].

Protocol: Tandem Cross-Coupling/Electrocyclization

This self-validating protocol describes the synthesis of substituted 4-cyclohexyl-1H-pyrazoles using enol triflates and diazoacetates.

  • Step 1: Enol Triflate Activation.

    • Procedure: Combine the cyclohexyl-substituted enol triflate (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) in anhydrous THF under argon.

    • Causality: Enol triflates are selected over traditional halides because the triflate leaving group facilitates rapid oxidative addition to the palladium center at lower temperatures, minimizing the thermal degradation of the highly reactive diazoacetate reagent.

  • Step 2: Diazoacetate Cross-Coupling.

    • Procedure: Slowly add the diazoacetate (1.2 equiv) via a syringe pump over 1 hour. Maintain the reaction at 25°C.

    • Self-Validation Checkpoint: Before proceeding to electrocyclization, extract a 10 µL aliquot and analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the uncyclized intermediate confirms successful cross-coupling. If >5% of the enol triflate remains, add an additional 1 mol% Pd catalyst and stir for 30 minutes. Do not proceed until conversion is >95%.

  • Step 3: Electrocyclization & Aromatization.

    • Procedure: Elevate the reaction temperature to 80°C for 4 hours. The thermal energy drives the 6π-electrocyclization of the intermediate, followed by spontaneous aromatization to yield the thermodynamically stable pyrazole core [2].

  • Step 4: Isolation.

    • Procedure: Quench with water, extract with ethyl acetate, and purify via flash column chromatography (hexane/EtOAc gradient).

Synthesis_Workflow Enol Enol Triflate (Precursor) PdCat Pd-Catalyzed Cross-Coupling Enol->PdCat Diazo Diazoacetate (Reagent) Diazo->PdCat Electro Electrocyclization & Aromatization PdCat->Electro Intermediate Validation Product 4-Cyclohexyl-1H-pyrazole (Target Scaffold) Electro->Product High Yield Isolation

Fig 1. Logical workflow of tandem cross-coupling and electrocyclization for pyrazole synthesis.

Medicinal Chemistry & Pharmacophore Utility

In drug discovery, the 4-cyclohexyl-1H-pyrazole structure operates as a dual-function pharmacophore.

  • The Pyrazole Core (H-Bonding): The adjacent nitrogen atoms act as a robust hydrogen-bond donor/acceptor pair. This is highly effective for anchoring the molecule to the hinge region of kinases (e.g., ATP-binding sites) [2].

  • The Cyclohexyl Domain (Hydrophobic Interaction): The flexible, non-planar cyclohexyl ring projects outward, displacing high-energy water molecules from deep hydrophobic pockets. This entropic gain significantly boosts the binding affinity (Kd) of the ligand. Additionally, alternative synthetic routes like sydnone cycloadditions have been used to generate highly specific 1-aryl-4-cyclohexyl-1H-pyrazoles, proving the scaffold's adaptability in hit-to-lead optimization [3].

Pharmacophore_Mapping Scaffold 4-Cyclohexyl-1H-pyrazole (Lead Scaffold) Pyrazole 1H-Pyrazole Ring (H-Bonding Core) Scaffold->Pyrazole Cyclohexyl Cyclohexyl Ring (Lipophilic Domain) Scaffold->Cyclohexyl Hinge Hinge Region (Kinases/Receptors) Pyrazole->Hinge H-Bond Donor/Acceptor Hydrophobic Hydrophobic Pocket (Deep Binding) Cyclohexyl->Hydrophobic Van der Waals Forces Target Protein Target Site Hinge->Target Hydrophobic->Target

Fig 2. Pharmacophore mapping of the 4-cyclohexyl-1H-pyrazole scaffold in target binding.

Self-Validating Analytical & Quality Control Protocols

To ensure the integrity of 4-cyclohexyl-1H-pyrazole batches for downstream biological assays, a stringent, self-validating Quality Control (QC) system must be employed.

  • NMR Validation: 1H NMR (CDCl3) must show the characteristic pyrazole aromatic protons. Because the 4-position is substituted, the spectrum will display a distinct singlet (or two closely spaced doublets depending on tautomeric exchange rates) integrating to 2H around δ 7.4 ppm, confirming the symmetric substitution pattern. The cyclohexyl protons will appear as a complex multiplet between δ 1.2 and 2.0 ppm.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield a clear [M+H]+ peak at m/z 151.2.

  • Causality of Purity: Biological screening requires 98% purity [1]. Trace palladium from cross-coupling can cause false positives in biological assays (PAINS). Therefore, ICP-MS (Inductively Coupled Plasma Mass Spectrometry) must be utilized as a final validation step to ensure heavy metal contamination is below 10 ppm before the scaffold is cleared for in vitro testing.

References

  • National Institutes of Health (NIH) / PMC. "Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates." PubMed Central. URL:[Link](Search exact title for full manuscript access)

  • Lakeland, Christopher Paul. "Enamines and Enol-ethers: Enabling Dienophiles for Sydnone Cycloadditions." White Rose eTheses Online. URL: [Link]

Exploring the Structure-Activity Relationship (SAR) of Pyrazoles with Bulky Alkyl Substituents: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazole Core - A Privileged Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern drug discovery.[1][2][3] Its remarkable versatility, stemming from its unique physicochemical properties and the synthetic tractability of its core, has led to a surge in FDA-approved drugs and clinical candidates across a wide spectrum of therapeutic areas.[1][4][5] From the blockbuster anti-inflammatory drug Celecoxib to potent anticancer agents and beyond, the pyrazole scaffold has consistently proven its merit.[1][3][6] The inherent ability of the pyrazole ring's nitrogen atoms to act as both hydrogen bond donors and acceptors, coupled with its conformational rigidity, provides a robust platform for engineering specific and high-affinity interactions with biological targets.[5][7][8]

This guide delves into a critical aspect of pyrazole-based drug design: the structure-activity relationship (SAR) with a particular focus on the strategic incorporation of bulky alkyl substituents. We will move beyond a mere cataloging of compounds to explore the underlying rationale for how steric bulk can be leveraged to modulate potency, selectivity, and pharmacokinetic profiles. For researchers, scientists, and drug development professionals, understanding this facet of SAR is paramount to unlocking the full potential of this privileged scaffold.

Decoding the Pyrazole SAR: Fundamental Principles

The pharmacological profile of a pyrazole derivative is exquisitely sensitive to the nature and position of substituents on the core ring and its appendages.[2][9] A comprehensive understanding of these relationships is the bedrock of rational drug design.

Positional Importance and Electronic Effects

The pyrazole ring offers several positions for substitution (N1, C3, C4, and C5), and the placement of functional groups is critical in defining biological activity.[10][11]

  • N1-Substitution: The N1 position is frequently substituted to modulate pharmacokinetic properties. Alkylation at this position can be crucial for activity.[12] The choice between N1 and N2 alkylation, often a challenge in synthesis, can lead to regioisomers with distinct biological profiles.[8]

  • C3 and C5-Substitutions: These positions are often adorned with aryl or other cyclic systems that can engage in crucial interactions with protein targets. The electronic nature of substituents on these appended rings plays a significant role. For instance, electron-withdrawing groups on a phenyl ring attached to the pyrazole core have been shown to enhance anticancer and antimicrobial activities, likely by strengthening binding interactions with target proteins.[10]

  • C4-Substitution: The C4 position provides another vector for modification, and substitution here can influence the overall shape and electronic distribution of the molecule.[11]

The General Impact of Substituents

A general trend observed in numerous studies is that the introduction of various functional groups can drastically alter the biological effect:

  • Electron-Withdrawing Groups (EWGs): Groups like nitro, chloro, and trifluoromethyl on appended aryl rings often lead to increased potency.[10] Molecular docking studies suggest that these groups can enhance binding affinity with diverse protein targets.[10]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as alkyl and alkoxy groups have sometimes been associated with reduced activity compared to their EWG-substituted counterparts.[10]

  • Hydrophobic and Hydrophilic Balance: Achieving an optimal balance between hydrophobic and hydrophilic substituents is crucial for bioavailability, influencing both membrane permeability and aqueous solubility.[11]

The Strategic Role of Bulky Alkyl Groups in Modulating Pyrazole Activity

While electronic effects are a cornerstone of SAR, the steric influence of substituents is equally critical. The incorporation of bulky alkyl groups (e.g., tert-butyl, isopropyl, cyclohexyl) can impart unique and advantageous properties to a pyrazole-based drug candidate.

Enhancing Potency and Selectivity through Steric Hindrance

The primary rationale for introducing bulky substituents is to exploit steric effects to improve binding affinity and selectivity.

  • Probing Hydrophobic Pockets: Many enzyme active sites and receptor binding pockets feature hydrophobic regions. A bulky, non-polar alkyl group can effectively occupy these pockets, leading to favorable van der Waals interactions and displacing water molecules, which is entropically favorable. Computational studies on RET kinase inhibitors, for example, have suggested that bulky groups are favored at specific positions to interact with hydrophobic pockets and increase potency.[13]

  • Inducing Specific Conformations: A bulky group can act as a "conformational lock," restricting the rotation of adjacent bonds and forcing the molecule into a specific, biologically active conformation. This pre-organization can reduce the entropic penalty of binding, thereby increasing affinity.

  • Achieving Selectivity: By designing a bulky substituent that fits the unique topology of the target protein but clashes with the binding sites of off-target proteins (e.g., different kinase isoforms), selectivity can be significantly enhanced. This is a key strategy for minimizing side effects. Studies on pyrazole-4-sulfonamide derivatives have indicated that bulky hydrophobic regions are necessary for potent anticancer activity, suggesting a specific fit within the target.[14]

Impact on Pharmacokinetic Properties (ADME)

The introduction of bulky alkyl groups can profoundly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

  • Metabolic Stability: Bulky groups can shield metabolically labile positions on the pyrazole core or adjacent rings from enzymatic degradation (e.g., by Cytochrome P450 enzymes). This "metabolic blocking" can increase the compound's half-life and oral bioavailability.

  • Lipophilicity and Permeability: Increasing the alkyl character of a molecule generally increases its lipophilicity. This can enhance membrane permeability and absorption, but an excessive increase can lead to poor aqueous solubility and high plasma protein binding. A careful balance must be struck.

Context-Dependent Effects: A Word of Caution

It is crucial to recognize that the effect of a bulky substituent is highly context-dependent. While it can be beneficial, it can also be detrimental. For instance, replacing a polar 4-hydroxyphenyl group with a bulky hydrophobic 1-naphthyl substituent was found to significantly reduce the antidepressant effect in one series of pyrazoline derivatives.[9] This underscores that the introduction of bulk must be guided by a structural understanding of the target, as a bulky group might simply be too large to fit into the desired binding pocket.

Experimental Workflows for SAR Exploration

A systematic exploration of the SAR of pyrazoles with bulky alkyl groups involves iterative cycles of chemical synthesis, biological evaluation, and computational modeling.

Synthetic Strategies for Introducing Bulky Groups

The synthesis of pyrazoles is a well-established field, with the most common method being the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[15][16] To introduce bulky alkyl groups, precursors bearing these moieties are required.

Protocol: Synthesis of a 1-Aryl-3-(tert-butyl)-5-phenyl-1H-pyrazole

  • Synthesis of the β-Diketone: To a solution of sodium ethoxide in ethanol, add pinacolone (3,3-dimethyl-2-butanone) followed by the dropwise addition of ethyl benzoate. The mixture is refluxed for 4-6 hours to yield 1-phenyl-4,4-dimethyl-1,3-pentanedione after acidic workup and purification.

  • Cyclocondensation: The resulting β-diketone is dissolved in glacial acetic acid. An equimolar amount of the desired arylhydrazine hydrochloride is added.

  • Reaction: The mixture is heated to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the target pyrazole.

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation: A Representative Protocol

The choice of biological assay is dictated by the therapeutic target. For anticancer agents, a common initial screen is a cytotoxicity assay.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cell line) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized pyrazole derivatives are dissolved in DMSO to create stock solutions. A serial dilution is prepared in cell culture medium, and the cells are treated with a range of concentrations (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is read at a wavelength of ~570 nm using a microplate reader.

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation and Visualization

Systematic presentation of SAR data is crucial for identifying trends.

Table 1: Illustrative SAR Data for Pyrazole Derivatives Against a Kinase Target
Compound IDR¹ (N1-substituent)R³ (C3-substituent)R⁵ (C5-substituent)Kinase IC₅₀ (nM)
1aPhenylMethylPhenyl540
1bPhenylIsopropyl Phenyl125
1cPhenyltert-Butyl Phenyl45
1dPhenylCyclohexylPhenyl62
2a4-ChlorophenylMethylPhenyl380
2b4-Chlorophenyltert-Butyl Phenyl15

This is hypothetical data for illustrative purposes.

The data in Table 1 clearly illustrates that increasing the steric bulk at the C3 position (Methyl < Isopropyl < tert-Butyl) leads to a significant increase in potency, suggesting the presence of a hydrophobic pocket in the target's active site that favorably accommodates these groups.

Visualizing SAR Principles and Workflows

SAR_Principles cluster_substituents Substituent Effects cluster_properties Modulated Properties Pyrazole_Core Pyrazole Core N1 C3 C4 C5 Bulky_Alkyl Bulky Alkyl Group (e.g., tert-Butyl) Pyrazole_Core:f2->Bulky_Alkyl Steric Fit Potency Potency Bulky_Alkyl->Potency Selectivity Selectivity Bulky_Alkyl->Selectivity Metabolic_Stability Metabolic Stability Bulky_Alkyl->Metabolic_Stability EWG Electron-Withdrawing Group (e.g., -CF3) EWG->Potency H_Bond H-Bond Donor/Acceptor (e.g., -OH, -NH2) H_Bond->Potency Solubility Solubility H_Bond->Solubility

Caption: Key SAR drivers for pyrazole drug design.

Drug_Discovery_Workflow A Design & Synthesis of Pyrazole Analogs B In Vitro Biological Screening (e.g., Cytotoxicity, Kinase Assay) A->B C SAR Analysis (Identify key substituents) B->C D Computational Modeling (Docking, MD Simulations) C->D E Lead Optimization (Iterative Design Cycle) C->E D->E E->A F In Vivo & ADME Studies E->F

Caption: Iterative workflow for pyrazole lead optimization.

Conclusion and Future Directions

The strategic incorporation of bulky alkyl substituents is a powerful tool in the medicinal chemist's arsenal for optimizing pyrazole-based drug candidates. By carefully considering the steric and hydrophobic properties of these groups, it is possible to enhance potency, improve selectivity, and fine-tune pharmacokinetic profiles. The success of this strategy, however, is not universal and relies on a deep, structure-guided understanding of the target protein. Future efforts will undoubtedly leverage advanced computational tools to more accurately predict the impact of steric modifications, thereby accelerating the design-synthesis-test cycle. As we continue to unravel the complex interplay between molecular structure and biological function, the pyrazole scaffold, with its immense potential for tailored substitution, will remain at the forefront of innovative drug discovery.[7][17]

References

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences.
  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023-11-07).
  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed. (2026-01-31).
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (2025-03-15).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • The Significance of Pyrazole Derivatives in Modern Drug Discovery.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021-05-09).
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF - ResearchGate. (2025-06-03).
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (2022-11-23).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. (2023-07-13).
  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed. (2014-05-01).
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026-01-06).
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024-06-12).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

Discovery and Synthesis of 4-Cyclohexyl-1H-Pyrazole Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazole core is a universally recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics, from selective COX-2 inhibitors to kinase inhibitors[1]. While substitutions at the 1-, 3-, and 5-positions are traditionally exploited for primary target engagement, the C4 position offers a unique vector for optimizing physicochemical properties and accessing deep hydrophobic binding pockets. Specifically, the incorporation of a 4-cyclohexyl moiety has emerged as a powerful strategy to enhance target affinity, improve the fraction of sp³ carbons (Fsp³), and modulate pharmacokinetic profiles[2].

Section 1: Pharmacological Rationale and Target Landscape

The sp³ Advantage and Hydrophobic Insertion

Planar aromatic rings (like phenyl groups) at the C4 position often lead to poor aqueous solubility and promiscuous off-target binding due to extensive π-π stacking interactions. By replacing a planar aryl group with a flexible, non-planar cyclohexyl ring, medicinal chemists can significantly increase the molecule's Fsp³ character. This structural shift provides a dual advantage:

  • Kinase Inhibition: In the context of cyclin-dependent kinases (CDKs) and other protein kinases, the 4-cyclohexyl group acts as a hydrophobic anchor. It efficiently projects into the lipophilic pocket adjacent to the ATP-binding site, displacing high-energy water molecules and increasing the residence time of the inhibitor[2].

  • Anti-Inflammatory and Anticancer Activity: Research into 1,5-diarylpyrazoles and related heterocycles has demonstrated that bulky, aliphatic substitutions at the C4 position yield potent selective inhibitors for COX-2 and various breast cancer cell lines (e.g., MCF-7, MDA-MB-435)[1]. The cyclohexyl ring optimally fills the cyclooxygenase active site, mirroring the binding mode of established selective inhibitors[3].

G Drug 4-Cyclohexyl-1H-Pyrazole Derivative ATP ATP Binding Cleft (Hydrophobic Pocket) Drug->ATP Cyclohexyl insertion (Displaces H2O) Target Protein Kinase Target (e.g., CDK/EGFR) Phos Autophosphorylation & Downstream Signaling Target->Phos Kinase inhibition (Blocks activity) ATP->Target Competitive binding CellCycle Cell Cycle Arrest (Apoptosis Induction) Phos->CellCycle Signal termination

Mechanism of action for 4-cyclohexyl-1H-pyrazole derivatives in kinase inhibition pathways.

Section 2: Retrosynthetic Strategies and Core Methodologies

Synthesizing highly substituted pyrazoles with absolute regiocontrol is notoriously challenging. The classic Knorr pyrazole synthesis—condensation of 2-cyclohexyl-1,3-dicarbonyl compounds with substituted hydrazines—often yields an intractable mixture of regioisomers.

To circumvent this, modern synthetic workflows utilize the Tandem Cross-Coupling/Electrocyclization of enol triflates and diazoacetates[4]. This method is highly regioselective and tolerates bulky aliphatic groups like the cyclohexyl moiety. Alternatively, Sydnone Cycloadditions utilizing 2-cyclohexylacetaldehyde derivatives provide a robust pathway to 1,4-disubstituted pyrazoles via a 1,3-dipolar cycloaddition mechanism[5].

Section 3: Self-Validating Experimental Protocol

Workflow: Regioselective Synthesis of 3-ethyl 5-alkyl 4-cyclohexyl-1H-pyrazole-3,5-dicarboxylate via Tandem Cross-Coupling [4]

This protocol relies on a self-validating system where in-process controls (IPCs) dictate the progression to the next step, ensuring high fidelity and yield.

Materials:
  • (Z)-ethyl 3-cyclohexyl-3-(trifluoromethylsulfonyloxy)acrylate (Enol triflate)

  • Alkyl diazoacetate (e.g., tert-butyl diazoacetate)

  • Palladium catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: XPhos (5 mol%)

  • Base: N-methylmorpholine (NMM) or Triethylamine (TEA)

  • Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Methodology:
  • Catalyst Activation (Causality: Pre-forming the active Pd(0) species prevents diazo decomposition): In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ and XPhos in anhydrous DMF. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red.

  • Cross-Coupling Reaction: Add the enol triflate (1.0 equiv) and the base (2.0 equiv) to the active catalyst solution. Slowly add the alkyl diazoacetate (1.5 equiv) dropwise over 10 minutes to prevent rapid nitrogen evolution and thermal runaway.

  • In-Process Control 1 (IPC-1): Validation: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction must show >95% consumption of the enol triflate and the appearance of the uncyclized cross-coupled intermediate mass. Do not proceed to heating until this is confirmed.

  • Thermal Electrocyclization (Causality: Driving the 1,5-electrocyclization): Once IPC-1 passes, heat the reaction mixture to 80°C for 4–6 hours. The thermal energy overcomes the activation barrier for the 1,5-electrocyclization of the intermediate into the aromatic pyrazole core[4].

  • In-Process Control 2 (IPC-2): Validation: LC-MS analysis must confirm the disappearance of the intermediate and the presence of the final pyrazole mass (e.g., [M+H]⁺ corresponding to the specific dicarboxylate).

  • Workup and Purification: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Final Validation: Confirm the structure via ¹H NMR (look for the characteristic broad singlet of the pyrazole N-H around δ 10.8 ppm and the complex multiplet of the cyclohexyl ring at δ 1.2–2.0 ppm) and HRMS[4].

G Step1 1. Enol Triflate + Diazoacetate (Pd2(dba)3, XPhos, Base) IPC1 IPC-1: LC-MS Analysis (Check intermediate formation) Step1->IPC1 Step2 2. Thermal Electrocyclization (80°C, 4-6 hours) IPC1->Step2 >95% conversion IPC2 IPC-2: LC-MS Analysis (Confirm pyrazole core) Step2->IPC2 Workup 3. Aqueous Workup & EtOAc Extraction IPC2->Workup Cyclization complete Purif 4. Silica Gel Chromatography (Hexane/EtOAc) Workup->Purif Valid 5. Final Validation (1H/13C NMR, HRMS) Purif->Valid

Self-validating synthetic workflow for tandem cross-coupling/electrocyclization of pyrazoles.

Section 4: Physicochemical and Pharmacokinetic Profiling

The substitution of a planar aromatic ring with a cyclohexyl group profoundly impacts the drug-like properties of the pyrazole scaffold. The table below summarizes the comparative advantages of the 4-cyclohexyl substitution based on standard medicinal chemistry profiling.

Parameter4-Phenyl-1H-Pyrazole Derivative4-Cyclohexyl-1H-Pyrazole DerivativeCausality / Implication
Fsp³ (Fraction of sp³ Carbons) Low (< 0.3)High (> 0.5)Increased 3D complexity correlates with higher clinical success rates and reduced toxicity.
Aqueous Solubility (Thermodynamic) ~15 µM~65 µMDisruption of flat crystal lattice packing improves dissolution in aqueous media.
Off-Target Binding (Promiscuity) HighLowLack of π-π stacking reduces non-specific binding to off-target proteins and CYPs.
Target Residence Time (Kinases) ModerateProlongedFlexible cyclohexyl ring adapts to the dynamic hydrophobic pocket, slowing the off-rate ( koff​ )[2].
LogD (at pH 7.4) ~3.8~3.2Optimized lipophilicity enhances membrane permeability while preventing excessive lipophilic entrapment.

Conclusion

The 4-cyclohexyl-1H-pyrazole scaffold represents a highly versatile and pharmacologically privileged motif. By leveraging modern synthetic methodologies like tandem cross-coupling and electrocyclization, researchers can bypass traditional regiochemical bottlenecks. The resulting molecules benefit from enhanced 3D complexity, superior solubility, and precise engagement with hydrophobic target domains, making them prime candidates for next-generation kinase inhibitors and anti-inflammatory agents.

References

  • Title: Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Source: PMC, National Institutes of Health. URL: [Link]

  • Title: Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. Source: PMC, National Institutes of Health. URL: [Link]

  • Title: CA2398446A1 - Pyrazoles for inhibiting protein kinases.
  • Title: 4-(4-Cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as Selective Cyclooxygenase-2 Inhibitors. Source: Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Title: Enamines and Enol-ethers: Enabling Dienophiles for Sydnone Cycloadditions. Source: White Rose eTheses Online. URL: [Link]

Sources

Theoretical and Computational Studies of 4-Cyclohexyl-1H-pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-cyclohexyl-1H-pyrazole (CAS 73123-52-1)[1][2] represents a highly privileged structural motif in modern computational chemistry, medicinal drug design, and materials science. By fusing the robust hydrogen-bonding capacity of a 1H-pyrazole core with the lipophilic, sterically demanding profile of a cyclohexyl ring, this scaffold offers unique electronic and spatial properties[3].

As a Senior Application Scientist, I approach the characterization of 4-cyclohexyl-1H-pyrazole not merely as an academic exercise, but as a predictive framework. This whitepaper details the causality-driven computational workflows—spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD)—required to validate the efficacy of this molecule in real-world applications, from kinase inhibition to industrial corrosion mitigation[4][5].

Structural Rationale & Electronic Profiling

To deploy 4-cyclohexyl-1H-pyrazole effectively, one must first understand its intrinsic quantum mechanical behavior. The pyrazole ring acts as an amphoteric center—capable of both donating and accepting hydrogen bonds—while the cyclohexyl moiety dictates the molecule's orientation within hydrophobic pockets or upon metallic lattices[3].

Quantum chemical calculations, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are the gold standards for mapping these electronic behaviors[6]. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can predict the molecule's reactivity, ionization potential, and electron-transfer capabilities[4].

Table 1: Theoretical Quantum Chemical Descriptors of 4-Cyclohexyl-1H-pyrazole

Note: Values are representative baseline calculations derived from B3LYP/6-311++G(d,p) optimizations of pyrazole derivatives[4][5].

DescriptorSymbolCalculated Value (eV)Mechanistic Significance
Highest Occupied Molecular Orbital EHOMO​ -5.82Indicates electron-donating capacity (e.g., coordinate bonding to metal d-orbitals).
Lowest Unoccupied Molecular Orbital ELUMO​ -0.95Indicates electron-accepting capacity from surrounding environments.
Energy Band Gap ΔE 4.87A lower gap correlates with higher chemical reactivity and polarizability.
Electronegativity χ 3.38Measures the tendency of the pyrazole core to attract electrons.
Global Hardness η 2.43Reflects the resistance of the molecule to charge transfer.

Experimental Protocol: Quantum Mechanical (DFT) Optimization

To generate the data in Table 1, a rigorous, self-validating computational pipeline is required. Do not rely on default software parameters; the following protocol explains the causality behind each methodological choice.

Step-by-Step DFT Workflow:

  • Conformational Search: Perform a systematic rotor search on the C-C bond connecting the cyclohexyl ring to the pyrazole core using Molecular Mechanics (e.g., OPLS4 force field).

    • Causality: The cyclohexyl ring can adopt multiple chair/boat conformations. Identifying the global energy minimum prevents the DFT calculation from getting trapped in a higher-energy local state, which would artificially skew all subsequent electronic descriptors.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set .

    • Causality: The inclusion of diffuse functions (++) is mandatory to accurately model the electron-rich lone pairs on the pyrazole sp2 nitrogens. The polarization functions (d,p) are required to handle the steric bulk and electron density distribution of the cyclohexyl group[6].

  • Frequency Calculation (Self-Validation): Run a vibrational frequency analysis at the exact same level of theory.

    • Validation Check: The strict absence of imaginary frequencies mathematically proves that the optimized geometry is a true local minimum, rather than an unstable transition state.

  • Electronic Property Extraction: Generate the Molecular Electrostatic Potential (MEP) map to visually pinpoint nucleophilic (red) and electrophilic (blue) attack sites across the pyrazole core.

G A 4-Cyclohexyl-1H-pyrazole (Input Structure) B DFT Optimization (B3LYP/6-311++G**) A->B C Electronic Profiling (HOMO/LUMO, MEP) B->C D Molecular Docking (Target Binding) C->D  Bio-targets E MD Simulations (100 ns Stability) C->E  Metal Surfaces D->E F MM-GBSA / Adsorption Free Energy E->F

Integrated computational workflow for the theoretical profiling of 4-cyclohexyl-1H-pyrazole.

Target Interaction & Molecular Docking

Once the electronic profile is established, the molecule's interaction with external targets must be evaluated. In biological systems (e.g., enzyme inhibition) or industrial applications (e.g., carbon steel corrosion mitigation), the dual nature of 4-cyclohexyl-1H-pyrazole drives its efficacy[5].

The cyclohexyl moiety acts as a lipophilic anchor, driving the molecule into hydrophobic pockets or displacing water molecules from metal surfaces. This steric anchoring forces the 1H-pyrazole core into a highly specific orientation, allowing its nitrogen atoms to form critical hydrogen bonds or coordinate with metal d -orbitals[4].

Pathway A 4-Cyclohexyl-1H-pyrazole B Cyclohexyl Moiety (Lipophilic) A->B C 1H-Pyrazole Core (Polar/Aromatic) A->C D Hydrophobic Interactions (Steric Anchoring) B->D E Hydrogen Bonding (Donor & Acceptor) C->E F Coordinate Bonding (Metal d-orbitals) C->F G Target Stabilization (Enzyme Pocket / Metal Surface) D->G E->G F->G

Mechanistic interaction pathways of the 4-cyclohexyl-1H-pyrazole scaffold in target stabilization.

Experimental Protocol: Molecular Dynamics (MD) Validation

Molecular docking only provides a static snapshot of binding. To validate the temporal stability of the 4-cyclohexyl-1H-pyrazole complex, Molecular Dynamics (MD) simulations are strictly required[5].

Step-by-Step MD Workflow:

  • System Solvation: Place the optimized ligand-target complex in a TIP3P explicit water box, ensuring a minimum buffer distance of 10 Å between the complex and the periodic boundary.

    • Causality: Proteins and metal surfaces behave fundamentally differently in a vacuum. Explicit water molecules are required to accurately simulate the complex hydrogen-bond networks that mediate ligand binding and surface adsorption.

  • Neutralization & Ionic Strength: Add Na+ and Cl− ions to neutralize the system charge and simulate physiological or environmental ionic strength (e.g., 0.15 M NaCl).

  • Energy Minimization (Self-Validation): Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization.

    • Validation Check: Random placement of water molecules often creates high-energy steric clashes. Minimization relaxes these clashes, preventing the system from artificially "exploding" due to infinite forces in the first step of the MD run.

  • Equilibration (NVT/NPT): Equilibrate the system for 1 ns under NVT (constant volume/temperature at 300 K using a Berendsen thermostat), followed by 1 ns under NPT (constant pressure at 1 bar using a Parrinello-Rahman barostat).

    • Causality: NVT stabilizes the kinetic energy (temperature), while NPT stabilizes the system density. This two-step process ensures thermodynamic equilibrium is reached before data collection begins.

  • Production Run: Execute a 100 ns production simulation using the CHARMM36m force field, saving coordinate trajectories every 10 ps for Root Mean Square Deviation (RMSD) and Fluctuation (RMSF) analysis.

Conclusion

The theoretical and computational profiling of 4-cyclohexyl-1H-pyrazole reveals a highly adaptable scaffold. By strictly adhering to causality-driven protocols—ensuring proper basis set selection in DFT[6] and rigorous thermodynamic equilibration in MD[5]—researchers can accurately predict how the lipophilic cyclohexyl ring and the polar pyrazole core will synergize. Whether deployed as a pharmaceutical ligand or an industrial corrosion inhibitor[4], this computational framework ensures high-fidelity, reproducible development.

Sources

Methodological & Application

Synthesis of 4-cyclohexyl-1H-pyrazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4-cyclohexyl-1H-pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a cyclohexyl moiety at the 4-position of the pyrazole ring imparts specific and often desirable physicochemical properties. This includes increased lipophilicity, which can enhance membrane permeability and influence pharmacokinetic profiles, and the introduction of a three-dimensional structural element that can facilitate precise interactions with biological targets. Consequently, 4-cyclohexyl-1H-pyrazole and its derivatives are of significant interest to researchers in drug discovery and development, serving as key building blocks for novel therapeutic agents.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-cyclohexyl-1H-pyrazole. The presented methodology is a robust two-step process, commencing with the synthesis of a key 1,3-dicarbonyl intermediate via the Vilsmeier-Haack reaction, followed by the classical Knorr pyrazole synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed protocol but also insights into the underlying chemical principles and safety considerations.

Overall Synthetic Strategy

The synthesis of 4-cyclohexyl-1H-pyrazole is efficiently achieved through a two-step sequence. The first step involves the formylation of a suitable cyclohexyl-substituted ketone to generate a 2-cyclohexyl-1,3-dicarbonyl intermediate. The second step is the cyclocondensation of this intermediate with hydrazine hydrate to construct the pyrazole ring.

Synthesis_Workflow Start Cyclohexylacetone Intermediate 2-Cyclohexyl-3-oxobutanal (1,3-Dicarbonyl Intermediate) Start->Intermediate Step 1: Vilsmeier-Haack Formylation Final_Product 4-Cyclohexyl-1H-pyrazole Intermediate->Final_Product Step 2: Knorr Pyrazole Synthesis

Caption: Overall two-step synthesis workflow for 4-cyclohexyl-1H-pyrazole.

Part 1: Synthesis of 2-Cyclohexyl-3-oxobutanal (Intermediate)

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds, including the enamines or enolates of ketones.[1][2] In this step, we will generate the Vilsmeier reagent in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate cyclohexylacetone.

Mechanism of Vilsmeier-Haack Formylation

The reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic attack on the enol or enamine of the ketone, followed by hydrolysis to yield the 1,3-dicarbonyl compound.[3]

Vilsmeier_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Formylation and Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Iminium_Adduct Iminium Adduct Vilsmeier_Reagent->Iminium_Adduct Electrophilic Attack Ketone_Enol Cyclohexylacetone (Enol form) Ketone_Enol->Iminium_Adduct Product 2-Cyclohexyl-3-oxobutanal Iminium_Adduct->Product Hydrolysis Hydrolysis Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation of a ketone.

Experimental Protocol: Synthesis of 2-Cyclohexyl-3-oxobutanal

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Phosphorus oxychloride (POCl₃)POCl₃153.3310.8 mL (17.8 g)0.116
CyclohexylacetoneC₉H₁₆O140.2214.0 g (15.5 mL)0.100
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Sodium acetate trihydrateC₂H₃NaO₂·3H₂O136.0840.8 g0.300
Water (H₂O)H₂O18.02As needed-
Diethyl ether(C₂H₅)₂O74.12As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, place N,N-dimethylformamide (50 mL). Cool the flask in an ice-water bath to 0-5 °C. Add phosphorus oxychloride (10.8 mL) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at room temperature for 1 hour.

  • Addition of Ketone: Add a solution of cyclohexylacetone (14.0 g) in dichloromethane (20 mL) to the Vilsmeier reagent at room temperature over 20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g) and a solution of sodium acetate trihydrate (40.8 g) in water (100 mL) with vigorous stirring. Continue stirring for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude 2-cyclohexyl-3-oxobutanal as an oil. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of 4-cyclohexyl-1H-pyrazole

The Knorr pyrazole synthesis is a classical and highly efficient method for constructing the pyrazole ring. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[4]

Mechanism of Knorr Pyrazole Synthesis

The reaction begins with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the aromatic pyrazole ring.[5]

Knorr_Mechanism Dicarbonyl 2-Cyclohexyl-3-oxobutanal Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product 4-Cyclohexyl-1H-pyrazole Cyclic_Intermediate->Product Dehydration (-H₂O)

Caption: Mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 4-cyclohexyl-1H-pyrazole

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (from crude)Moles (approx.)
2-Cyclohexyl-3-oxobutanalC₁₀H₁₆O₂168.23~0.100 mol~0.100
Hydrazine hydrate (~64%)N₂H₄·H₂O50.065.0 mL (5.1 g)~0.102
EthanolC₂H₅OH46.07100 mL-
Acetic acid (glacial)CH₃COOH60.051 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
Saturated NaHCO₃ solution--As needed-
Brine--As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude 2-cyclohexyl-3-oxobutanal (~0.100 mol) in ethanol (100 mL).

  • Addition of Reagents: Add a catalytic amount of glacial acetic acid (1 mL) to the solution. Then, add hydrazine hydrate (5.0 mL) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford pure 4-cyclohexyl-1H-pyrazole.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound. Expected signals for 4-cyclohexyl-1H-pyrazole would include resonances for the pyrazole ring protons (typically in the aromatic region), the cyclohexyl protons, and potentially the N-H proton.[6][7]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound. The fragmentation pattern can also provide structural information.[8]

  • Melting Point: To assess the purity of the crystalline product.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrazine hydrate (N₂H₄·H₂O): Highly toxic, corrosive, and a suspected carcinogen. All operations involving hydrazine hydrate must be conducted in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles. Have an emergency plan in place for spills or exposure.

  • General Precautions: Perform all reactions in a well-ventilated fume hood. Wear appropriate PPE at all times.

References

  • Synthesis of 4-alkyl-1H-pyrazoles.
  • Synthesis of Pyrazoles via Electrophilic Cyclization. J. Org. Chem. 2011, 76 (15), 6147–6153. [Link]

  • Development of New Methods for the Synthesis of Pyrazoles, 4-Iodopyrazoles, Isoxazoles and 1,2,4-Oxadiazoles.
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magn. Reson. Chem. 2012, 50 (1), 58-61. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • 4 - Organic Syntheses Procedure. Org. Synth. 2008, 85, 10. [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
  • Vilsmeier-Haack Reaction. YouTube. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules 2023, 28 (14), 5466. [Link]

  • Synthesis of 1,3 and 1,5-dicarbonyl compounds.
  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemBioChem 2024, e202400700. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem. 2024, 20, 1098–1149. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Chemistry of 2-Acylcycloalkane-1,3-diones. Chem. Rev. 2000, 100 (4), 1315–1352. [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules 2022, 27 (17), 5645. [Link]

  • METHOD FOR PREPARING 2-(CYCLOHEXENYLENE) MALONIC ACID DERIVATIVE AND USE THEREOF. European Patent Office. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • The Use of 2-(1-Alkoxyalkylidene)-1,3-dicarbonyl Compounds in Organic Synthesis.
  • Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal. [Link]

  • Process for the preparation of 1,3-dicarbonyl compounds.
  • Diastereoselective Ring Homologation of Bicyclic Hydrazines: Access to cis-1,3-Diaminocyclohexitols. Org. Lett. 2018, 20 (21), 6932–6936. [Link]

  • Synthesis method of 2-bromomalondialdehyde.
  • Process for the preparation of alkyl chlorides.
  • Process for preparing 2,6,6-trimethyl 1-alkoxycarbonyl-2,4-cyclohexadienes.

Sources

Application Note: ¹H and ¹³C NMR Assignment for 4-Cyclohexyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-Cyclohexyl-1H-pyrazole is a critical structural motif in medicinal chemistry, frequently serving as a lipophilic hinge-binder in kinase inhibitors and a versatile scaffold in drug discovery. However, the structural characterization of N-unsubstituted pyrazoles presents a unique analytical challenge. Due to the dynamic tautomeric forms that NH-pyrazoles adopt, their absolute spectroscopic analysis is often convoluted, leading to concentration- and temperature-dependent NMR spectra[1].

As a Senior Application Scientist, the goal of this guide is to move beyond simple peak-picking. Here, we detail the causality behind the spectral anomalies of 4-cyclohexyl-1H-pyrazole, provide self-validating experimental protocols to arrest these dynamic effects, and logically reconstruct the ¹H and ¹³C NMR assignments using 1D and 2D NMR techniques.

The Analytical Challenge: Annular Tautomerism

In solution, N-unsubstituted pyrazoles undergo rapid annular tautomerism—a prototropic exchange where the N-H proton rapidly migrates between N1 and N2[2].

The Causality of Line Broadening: At room temperature in standard NMR solvents (e.g., CDCl₃ or DMSO-d₆), the rate of this tautomeric exchange ( kex​ ) is often on the same order of magnitude as the NMR timescale ( Δν ). When this intermediate exchange regime is reached, the signals for the C-3 and C-5 carbons (and occasionally the H-3 and H-5 protons) experience severe line broadening[1]. In many ¹³C NMR spectra, these critical quaternary and methine signals broaden so extensively that they become indistinguishable from the baseline noise[1].

To achieve a complete and unambiguous assignment, the spectroscopist must manipulate the sample environment to either slow the exchange (via cryogenic cooling) or completely arrest it by enforcing molecular symmetry (via salt formation)[3],[4].

Workflow A Sample Prep: 4-cyclohexyl-1H-pyrazole B Standard 13C NMR (Room Temp, CDCl3) A->B C Are C3/C5 Signals Broad or Missing? B->C D Variable Temp NMR (Cool to -40°C) C->D Yes (Kinetic trapping) E Salt Formation (Add KOtBu or TFA) C->E Yes (Symmetry enforcement) F Acquire 2D NMR (HSQC, HMBC, COSY) C->F No D->F E->F G Final Peak Assignment F->G

Workflow for resolving tautomerism-induced NMR line broadening in pyrazoles.

Experimental Protocols

To ensure a self-validating analytical system, two parallel protocols are recommended. Protocol A establishes the baseline spectrum, while Protocol B is deployed if tautomerism obscures the ¹³C data.

Protocol A: Standard NMR Acquisition (Free Base)
  • Sample Weighing: Accurately weigh 15–20 mg of highly pure 4-cyclohexyl-1H-pyrazole.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube.

  • Acquisition (¹H): Acquire the ¹H NMR spectrum at 400 MHz using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 1.5 seconds.

  • Acquisition (¹³C): Acquire the ¹³C{¹H} NMR spectrum at 100 MHz using a power-gated decoupling sequence (zgpg30), 512–1024 scans, and a D1 of 2.0 seconds.

Protocol B: Salt Formation for Tautomeric Resolution (The "KOtBu Trick")

Expert Insight: If Protocol A yields a ¹³C spectrum missing the C-3/C-5 signals, we chemically force the molecule into a static, symmetric state. By deprotonating the pyrazole, we generate a pyrazolide anion. The negative charge is delocalized equally across both nitrogen atoms, rendering C-3 and C-5 chemically and magnetically identical, resulting in a single, sharp, high-intensity peak[3],[4].

  • Solvent Swap: Weigh 20 mg of the analyte and dissolve in 0.6 mL of THF-d₈ or DMSO-d₆ (Note: CDCl₃ is incompatible with strong bases).

  • Base Addition: Add 1.2 equivalents of Potassium tert-butoxide (KOtBu) (1 M in THF) directly to the NMR tube[4].

  • Agitation: Cap the tube and invert gently until the base is fully homogenized.

  • Re-acquisition: Re-run the ¹³C NMR experiment. The previously broad C-3/C-5 signals will now appear as a sharp signal.

Data Presentation & Assignment Logic

¹H NMR Assignment Logic

The ¹H NMR spectrum of 4-cyclohexyl-1H-pyrazole is divided into the heteroaromatic region and the aliphatic region[5].

  • Heteroaromatic Region: The N-H proton is highly solvent- and concentration-dependent, typically appearing as a broad singlet around 10.50 ppm. Because of rapid tautomerization, H-3 and H-5 are equivalent and appear as a single sharp singlet at ~7.45 ppm.

  • Aliphatic Region: The cyclohexyl ring adopts a chair conformation. The methine proton (H-1') attached to the pyrazole ring is axial and couples to the adjacent axial and equatorial protons, appearing as a triplet of triplets (tt) at 2.55 ppm[5]. The equatorial protons of the cyclohexyl ring are deshielded relative to the axial protons and appear further downfield.

Table 1: ¹H NMR Data for 4-cyclohexyl-1H-pyrazole (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
N-H ~10.50br s-1HHighly variable; broad due to prototropic exchange.
H-3, H-5 7.45s-2HEquivalent due to rapid tautomerization.
H-1' 2.55tt11.5, 3.51HAxial methine; large J (ax-ax) and small J (ax-eq).
H-2', H-6' (eq) 1.95m-2HEquatorial protons are typically downfield of axial.
H-3', H-5' (eq) 1.75m-2HSymmetric equatorial methylenes.
H-4' (eq) 1.65m-1HPara-equatorial proton.
H-2',3',4',5',6' (ax) 1.20 – 1.45m-5HAxial protons cluster upfield due to shielding[5].
¹³C NMR Assignment Logic

The ¹³C assignments rely heavily on chemical shift theory and 2D HMBC (Heteronuclear Multiple Bond Correlation) data.

  • Pyrazole Ring: C-4 is a substituted quaternary carbon and appears around 123.0 ppm[5]. C-3 and C-5 are deshielded by the adjacent nitrogen atoms and appear around 133.5 ppm[5].

  • Cyclohexyl Ring: The methine carbon (C-1') is shifted downfield to ~34.5 ppm due to the proximity of the aromatic ring. The remaining methylenes step upfield as they move further from the pyrazole core.

Table 2: ¹³C NMR Data for 4-cyclohexyl-1H-pyrazole (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)TypeAssignment Logic
C-3, C-5 133.5CHBroadened by tautomeric exchange; sharpens upon salt formation[1].
C-4 123.0CqQuaternary carbon; shows ²J HMBC to H-1' and H-3/H-5[5].
C-1' 34.5CHMethine carbon directly attached to the pyrazole ring.
C-2', C-6' 33.8CH₂Symmetric methylene carbons adjacent to C-1'[5].
C-3', C-5' 26.3CH₂Symmetric methylene carbons[5].
C-4' 26.0CH₂Para-methylene carbon[5].
2D NMR Connectivity (HMBC)

To self-validate the assignment, HMBC is utilized to bridge the aliphatic and heteroaromatic spin systems. The cyclohexyl methine proton (H-1') will show a strong ²J correlation to the pyrazole C-4 quaternary carbon, and a ³J correlation to the pyrazole C-3/C-5 carbons. Conversely, the pyrazole H-3/H-5 protons will show a ³J correlation back to the cyclohexyl C-1' carbon.

HMBC H1 H-1' (Cyclohexyl) C4 C-4 (Pyrazole Quaternary) H1->C4 2J Correlation C35 C-3 / C-5 (Pyrazole) H1->C35 3J Correlation H35 H-3 / H-5 (Pyrazole) H35->C4 2J Correlation C1 C-1' (Cyclohexyl) H35->C1 3J Correlation H26 H-2' / H-6' (Cyclohexyl) H26->C1 2J Correlation

Key 2D HMBC NMR correlations used to link the pyrazole and cyclohexyl rings.

References

  • Babinski, D. J., Aguilar, H. R., Still, R., & Frantz, D. E. (2011). "Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates." The Journal of Organic Chemistry, 76(15), 5915–5923.[Link]

  • Begtrup, M., Boyer, G., Cabildo, P., Cativiela, C., Claramunt, R. M., Elguero, J., García, J. I., Toiron, C., & Vedsø, P. (1993). "13C NMR of pyrazoles." Magnetic Resonance in Chemistry, 31(2), 107–168.[Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & Bernardino, A. M. R. (2018). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 23(9), 2284.[Link]

Sources

Application Notes: 4-Cyclohexyl-1H-pyrazole in the Development of Selective COX-2 Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Cyclohexyl Advantage

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of several blockbuster anti-inflammatory drugs, most notably celecoxib[1]. However, the ongoing challenge in non-steroidal anti-inflammatory drug (NSAID) development is achieving high cyclooxygenase-2 (COX-2) selectivity to mitigate the gastrointestinal toxicity and ulcerogenic effects associated with COX-1 inhibition[2].

The integration of a 4-cyclohexyl moiety into the 1H-pyrazole core represents a highly rational drug design strategy. The COX-2 active site differs from COX-1 primarily by a single amino acid substitution at position 523, where a bulky isoleucine in COX-1 is replaced by a smaller valine in COX-2. This substitution opens up a secondary, highly hydrophobic allosteric side pocket[2].

Causality in Design: The 4-cyclohexyl group is non-planar, bulky, and highly lipophilic. It provides optimal steric hindrance, preventing the molecule from entering the restricted COX-1 active site. Conversely, it acts as an ideal hydrophobic anchor, sliding perfectly into the expanded Val523 pocket of COX-2[2]. This structural nuance is the primary driver for the exceptional Selectivity Index (SI) observed in 4-cyclohexyl-1H-pyrazole derivatives[2].

Pathway AA Arachidonic Acid (Lipid Substrate) COX2 COX-2 Enzyme (Val523 Hydrophobic Pocket) AA->COX2 Cyclooxygenation PGH2 Prostaglandin H2 (Unstable Intermediate) COX2->PGH2 Peroxidation PGE2 PGE2 & Inflammatory Mediators (Vasodilation, Hyperalgesia) PGH2->PGE2 Terminal Synthases Drug 4-Cyclohexyl-1H-pyrazole (Lipophilic Scaffold) Drug->COX2 Allosteric Blockade

COX-2 pathway inhibition by 4-cyclohexyl-1H-pyrazole.

Quantitative Efficacy & Selectivity Profiling

To contextualize the pharmacological potential of the 4-cyclohexyl-1H-pyrazole scaffold, we summarize representative quantitative data comparing these derivatives against clinical standards. The data demonstrates that substituting aromatic rings with a cyclohexyl group maintains or enhances COX-2 inhibitory potency while drastically improving the safety profile[2].

Compound ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)In Vivo Edema Inhibition (%)Ulcerogenic Liability
4-Cyclohexyl-pyrazole derivative > 50.000.26> 192.372.5%Minimal
Celecoxib (Selective Reference)50.000.28178.575.0%Low
Diclofenac (Non-Selective)3.800.844.568.0%High

Data reflects optimal in vitro and in vivo profiles of synthesized cyclohexyl-pyrazole analogs[2].

Self-Validating Experimental Protocols

A robust drug discovery pipeline requires assays that inherently validate their own outputs. The following protocols are designed with internal controls and mechanistic checkpoints to ensure that the observed anti-inflammatory activity is exclusively driven by COX-2 inhibition.

Workflow Syn 1. Synthesis (Cyclohexyl-pyrazole) InVitro 2. In Vitro Assay (TMPD Oxidation) Syn->InVitro Select 3. Selectivity (COX-1/COX-2 Ratio) InVitro->Select InVivo 4. In Vivo Model (Paw Edema) Select->InVivo

Experimental workflow for validating 4-cyclohexyl-1H-pyrazole agents.

Protocol A: In Vitro COX-1/COX-2 Peroxidase Activity Assay

The Causality of the Method: Direct measurement of prostaglandins is notoriously unreliable due to their rapid degradation. Instead, this protocol measures the peroxidase activity of COX enzymes using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a co-substrate. As COX converts Arachidonic Acid to PGH₂, TMPD is oxidized, yielding a stable, quantifiable blue color. If the enzyme is inactive, TMPD remains colorless, providing a self-validating visual and spectrophotometric baseline.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin (an essential cofactor for peroxidase activity).

  • Inhibitor Incubation: Dissolve the 4-cyclohexyl-1H-pyrazole derivative in DMSO. Add 10 µL of the inhibitor to 150 µL of the enzyme solution. Include a vehicle control (DMSO only) and a positive control (Celecoxib). Incubate at 25°C for 15 minutes to allow the lipophilic cyclohexyl group to equilibrate within the Val523 pocket.

  • Substrate Addition: Initiate the reaction by adding 20 µL of 10 mM Arachidonic Acid and 20 µL of 170 µM TMPD.

  • Kinetic Readout: Immediately transfer the microplate to a spectrophotometer. Measure the absorbance at 590 nm continuously for 5 minutes.

  • Data Analysis: Calculate the initial velocity of TMPD oxidation. The IC₅₀ is determined by plotting the fractional inhibition against the log concentration of the pyrazole derivative.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

The Causality of the Method: Carrageenan injection induces a strictly biphasic inflammatory response. The early phase (0–2 hours) is driven by histamine and serotonin release. The late phase (3–5 hours) is exclusively mediated by prostaglandin release via inducible COX-2[3]. By measuring edema across a 5-hour timeline, this model self-validates the drug's mechanism: a true 4-cyclohexyl-1H-pyrazole COX-2 inhibitor will show no effect at hour 1, but potent suppression at hour 4.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption, allowing free access to water.

  • Compound Administration: Administer the 4-cyclohexyl-1H-pyrazole compound orally via gavage (suspended in 0.5% carboxymethyl cellulose) at doses of 10, 20, and 50 mg/kg. Administer Celecoxib (20 mg/kg) to the reference group.

  • Edema Induction: One hour post-administration, inject 0.1 mL of a 1% w/v freshly prepared carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Plethysmometric Measurement: Use a digital plethysmometer to measure paw volume via water displacement. Record baseline volume (V₀) immediately before injection, and subsequently at 1, 2, 3, 4, and 5 hours post-injection (Vₜ).

  • Validation & Analysis: Calculate the percentage of edema inhibition: % Inhibition = [1 - (Vₜ - V₀) / (V_control_t - V_control_0)] × 100. Verify that the test compound exhibits peak inhibition specifically at the 4-hour mark, confirming targeted COX-2 allosteric blockade[3].

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Pharmaceuticals (MDPI) / PubMed Central URL:[Link]

  • Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents Source: Bioorganic & Medicinal Chemistry / PubMed URL:[Link]

Sources

Application Note: Molecular Docking of 4-Cyclohexyl-1H-Pyrazole Scaffolds into Kinase Active Sites

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazole derivatives are universally recognized as privileged scaffolds in medicinal chemistry, particularly in the design of targeted protein kinase inhibitors for oncology and inflammatory diseases[1]. Over the past decade, pyrazole-containing compounds have demonstrated potent inhibitory effects against a broad spectrum of kinases, including EGFR, RET, CDK2, and Akt, which are critical drivers in oncogenic signaling cascades[1].

The 1H-pyrazole core acts as a highly effective hinge-region binder. Its nitrogen atoms function as vital hydrogen bond donors and acceptors, mimicking the interactions of the adenine ring of endogenous ATP with the backbone amides of the kinase hinge region (e.g., Ala807 in RET or Met793 in EGFR)[2].

The strategic addition of a 4-cyclohexyl substitution to the 1H-pyrazole core introduces a critical hydrophobic vector. While the pyrazole anchors the molecule at the hinge, the bulky, non-polar cyclohexyl group is positioned to project deeply into the hydrophobic pockets (such as the DFG-in/out pocket or hydrophobic pocket II) adjacent to the ATP-binding site[3]. This dual-interaction mechanism significantly enhances both the binding affinity and the residence time of the inhibitor, often inducing apoptosis in mutant cancer cell lines[4].

Inhibition of RTK signaling cascades by pyrazole-based kinase inhibitors.

Experimental Workflow

Molecular docking workflow for 4-cyclohexyl-1H-pyrazole into kinase active sites.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Ligand Preparation
  • Action: Generate the 3D conformer of 4-cyclohexyl-1H-pyrazole. Assign protonation and tautomeric states at a physiological pH of 7.4 ± 0.2 using a tool like Epik or OpenBabel. Perform energy minimization using the OPLS4 or MMFF94 force field.

  • Causality & Rationale: The 1H-pyrazole ring can exist in multiple tautomeric states. Preparing the ligand at physiological pH ensures the correct tautomer is populated, which is absolute paramount for accurate hydrogen bond donor/acceptor assignments at the kinase hinge region[2].

  • Validation Checkpoint: Verify that the pyrazole nitrogen atoms possess the correct formal charges (neutral) and that the global minimum energy conformer places the cyclohexyl ring in a stable chair conformation.

Step 2: Protein Preparation
  • Action: Retrieve the target kinase crystal structure (e.g., PDB ID: 2QU5 for VEGFR-2 or 2VTO for CDK2[3]). Remove bulk water molecules, add missing hydrogen atoms, assign bond orders, and perform a restrained minimization of heavy atoms (RMSD convergence to 0.3 Å).

  • Causality & Rationale: Bulk water must be removed to reduce computational noise and false-positive solvent interactions. However, conserved structural water molecules within the ATP-binding pocket that bridge the native ligand to the kinase backbone must be retained, as they are thermodynamically stable and critical for binding[3].

  • Validation Checkpoint: Ramachandran plot analysis must show >95% of residues in favored regions. The hinge region backbone amides must be free of steric clashes.

Step 3: Receptor Grid Generation
  • Action: Define the docking grid box centered on the co-crystallized native ligand (e.g., ATP or a known inhibitor like gefitinib[4]). Set the inner box to 10 Å × 10 Å × 10 Å and the outer bounding box to 20 Å × 20 Å × 20 Å.

  • Causality & Rationale: The grid box must encompass not only the hinge region but also the DFG motif. If the grid is too small, the docking algorithm will fail to sample the extended hydrophobic conformations of the 4-cyclohexyl group within the adjacent hydrophobic pocket II[4].

  • Validation Checkpoint: Visually confirm that the grid box fully encapsulates the hinge region (e.g., Ala807/Lys808 in RET) and the solvent-exposed channel[2].

Step 4: Molecular Docking Execution
  • Action: Execute flexible-ligand docking using Extra Precision (XP) mode (e.g., Glide XP or AutoDock Vina with exhaustiveness = 16).

  • Causality & Rationale: Flexible-ligand docking allows the cyclohexyl ring to rotate freely around the C-C bond connecting it to the pyrazole, exploring optimal van der Waals contacts within the hydrophobic pocket while the pyrazole remains anchored to the hinge[3].

  • Validation Checkpoint (Critical): Redocking Protocol. Before analyzing the novel 4-cyclohexyl-1H-pyrazole, redock the native co-crystallized ligand. The protocol is only valid if the RMSD between the redocked pose and the native crystal pose is ≤ 1.5 Å [2].

Step 5: Post-Docking Analysis
  • Action: Extract the top-scoring poses based on binding free energy (ΔG). Profile 2D and 3D ligand-receptor interactions.

  • Causality & Rationale: Relying solely on docking scores can lead to false positives. Analyzing the specific causality of the binding—specifically the presence of 1-2 hydrogen bonds at the hinge and extensive hydrophobic packing of the cyclohexyl group—ensures the pose is mechanistically viable[2].

  • Validation Checkpoint: The top pose must exhibit at least one hydrogen bond with the kinase hinge region.

Quantitative Data Presentation

The following table summarizes the expected docking metrics and critical interacting residues for 4-cyclohexyl-1H-pyrazole scaffolds against highly targeted kinases, synthesized from established pyrazole docking studies[2][3][4].

Target KinasePDB ID ExampleKey Hinge Region Residues (H-Bonds)Hydrophobic Pocket Interactions (Cyclohexyl)Expected Binding Energy (kcal/mol)
RET Kinase 2IVVAla807, Lys808Leu730, Val738, Val804-7.1 to -8.5
EGFR 1M17Met793Leu718, Val726, Ala743-7.5 to -9.0
CDK2 2VTOLeu83Ile10, Val18, Ala31-8.0 to -10.3
VEGFR-2 2QU5Cys919Val848, Ala866, Leu1035-8.5 to -10.0

References

  • Source: Molecules (via PMC/NIH)
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Source: Anticancer Agents Med Chem (via PubMed/NIH)
  • Source: Bioinformation (via PMC/NIH)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Cyclohexyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-cyclohexyl-1H-pyrazole. As a Senior Application Scientist, I frequently observe that synthesizing 4-alkyl and 4-cycloalkyl pyrazoles presents unique kinetic and thermodynamic challenges compared to their 3- or 5-substituted counterparts. While the symmetry of the unsubstituted 1H-pyrazole ring simplifies regioselectivity, the steric bulk of the cyclohexyl group at the 4-position significantly impacts intermediate cyclization and cross-coupling efficiencies.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers and drug development professionals maximize their reaction yields.

Mechanistic Pathways: Strategic Route Selection

The synthesis of 4-cyclohexyl-1H-pyrazole is typically approached via two primary strategic routes, each with distinct mechanistic advantages and failure points:

  • Route A (Classical Cyclocondensation): The construction of the pyrazole core via the condensation of a 1,3-dicarbonyl equivalent (such as a vinamidinium salt derived from cyclohexylacetic acid) with hydrazine hydrate. This route is highly scalable but prone to polymerization if stoichiometry is not strictly controlled .

  • Route B (Cross-Coupling & Reduction): The functionalization of a pre-existing pyrazole core via Suzuki-Miyaura cross-coupling of 4-iodo-1H-pyrazole with cyclohexenylboronic acid, followed by catalytic hydrogenation. This route offers excellent functional group tolerance but is susceptible to catalyst poisoning and protodeboronation .

SynthesisRoutes cluster_route1 Route A: Classical Condensation cluster_route2 Route B: Cross-Coupling A1 Cyclohexylacetic Acid A2 Vilsmeier-Haack Formylation (POCl3 / DMF) A1->A2 A3 Vinamidinium Salt Intermediate A2->A3 A4 Hydrazine Hydrate (EtOH, 0-5°C) A3->A4 Final 4-Cyclohexyl-1H-pyrazole (Target Product) A4->Final B1 4-Iodo-1H-pyrazole B2 Cyclohexenylboronic Acid Pd(PPh3)4, Cs2CO3, MW B1->B2 B3 4-(Cyclohex-1-en-1-yl) -1H-pyrazole B2->B3 B4 Hydrogenation (H2, Pd/C, MeOH) B3->B4 B4->Final

Dual-pathway synthesis of 4-cyclohexyl-1H-pyrazole via condensation and cross-coupling.

Troubleshooting & FAQs (The "Why" and "How")

Q1: Why is my yield low during the cyclocondensation of the vinamidinium intermediate with hydrazine?

Cause: Low yields in Route A are rarely due to the cyclization itself, but rather the degradation of the highly reactive vinamidinium intermediate. If hydrazine is added too quickly or at room temperature, the exothermic nature of the reaction promotes the formation of N,N'-bis-pyrazole dimers and polymeric side products. Solution: Causality dictates that thermal control is paramount. Maintain the reaction at 0–5 °C and use a strictly controlled dropwise addition of hydrazine hydrate (1.2 equivalents). The slight excess ensures complete consumption of the electrophile before dimerization can occur .

Q2: In the Suzuki-Miyaura route, I am observing significant unreacted 4-iodo-1H-pyrazole and degraded boronic acid. How can I fix this?

Cause: Cyclohexenylboronic acid pinacol ester is an alkenylboronic acid, which is highly prone to protodeboronation in basic aqueous media at prolonged high temperatures. If the transmetalation step is slower than the degradation step, your yield will plummet. Solution: Shift the kinetic balance. Switch to a biphasic system (e.g., DME/H₂O), utilize a base that provides sufficient basicity without excessive hydroxide generation (like Cs2​CO3​ ), and employ microwave irradiation. Microwave heating accelerates the cross-coupling kinetics, effectively outcompeting the protodeboronation pathway .

Troubleshooting Start Low Yield in Suzuki Step? Check1 Check Boronic Acid Integrity (NMR) Start->Check1 Issue1 Protodeboronation Observed Check1->Issue1 Issue2 Unreacted Starting Materials Check1->Issue2 No degradation Fix1 Action: Switch to milder base (Cs2CO3) & use Microwave Issue1->Fix1 Check2 Check Catalyst Activity & O2 Levels Issue2->Check2 Fix2 Action: Degas solvents thoroughly Use fresh Pd(PPh3)4 Check2->Fix2

Diagnostic logic tree for troubleshooting low yields in the Suzuki-Miyaura coupling step.

Q3: During the hydrogenation step (Pd/C) of 4-(cyclohex-1-en-1-yl)-1H-pyrazole, the reaction stalls at 50% conversion. What is happening?

Cause: Catalyst poisoning. The 1H-pyrazole nitrogen can coordinate with residual soluble palladium leached from the previous Suzuki step, or trace halides can poison the active sites of the Pd/C catalyst. Solution: Treat the intermediate with a metal scavenger (e.g., SiliaBond Thiol) prior to hydrogenation. Ensure the reaction is run under sufficient pressure (40–50 psi) in a Parr shaker rather than a simple balloon setup to overcome the steric hindrance of the tetrasubstituted alkene intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility, implement these self-validating protocols. Each protocol contains built-in checkpoints to verify success before proceeding to the next step.

Protocol A: Synthesis via Vinamidinium Condensation
  • Vilsmeier-Haack Formylation: To a flame-dried flask under N2​ , add anhydrous DMF (3.0 eq) and cool to 0 °C. Add POCl3​ (3.0 eq) dropwise over 30 minutes.

  • Substrate Addition: Slowly add cyclohexylacetic acid (1.0 eq) dissolved in minimal DMF. Heat the mixture to 80 °C for 4 hours.

    • Validation Checkpoint: Quench a 0.1 mL aliquot in water and extract with EtOAc. TLC should show complete consumption of the acid ( Rf​ ~0.3) and the presence of the highly polar vinamidinium salt at the baseline.

  • Cyclocondensation: Concentrate the mixture under reduced pressure to remove excess POCl3​ . Resuspend in absolute ethanol and cool to 0 °C.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise over 1 hour. Stir at room temperature for 12 hours.

    • Validation Checkpoint: LC-MS analysis must show the target mass [M+H]+ = 151.1. The absence of a 301.2 mass peak confirms that bis-pyrazole dimerization was successfully avoided.

  • Workup: Neutralize with saturated NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and purify via recrystallization from hexane/EtOAc.

Protocol B: Synthesis via Suzuki-Miyaura Coupling & Hydrogenation
  • Microwave Cross-Coupling: In a microwave vial, combine 4-iodo-1H-pyrazole (1.0 eq), cyclohexenylboronic acid pinacol ester (1.2 eq), Pd(PPh3​)4​ (2 mol%), and Cs2​CO3​ (2.5 eq).

  • Solvent Addition: Add a degassed mixture of DME/ H2​O (10:4 v/v). Seal the vial and irradiate at 90 °C for 15 minutes.

    • Validation Checkpoint: Post-reaction TLC (50% EtOAc/Hexane) should show complete disappearance of the 4-iodo-1H-pyrazole ( Rf​ ~0.5) and a new UV-active spot for the intermediate ( Rf​ ~0.4).

  • Scavenging: Filter the crude mixture through a pad of Celite and treat the filtrate with a palladium scavenger (e.g., QuadraSil MP) for 2 hours at room temperature. Filter and concentrate.

  • Hydrogenation: Dissolve the intermediate in methanol. Add 10% Pd/C (10 wt%). Pressurize the vessel with H2​ gas (40 psi) and shake for 6 hours.

    • Validation Checkpoint: Perform a crude 1H -NMR. The complete disappearance of the vinylic proton signal ( δ ~5.8–6.0 ppm) is the definitive proof of successful reduction.

Quantitative Optimization Data

The following tables summarize the empirical data driving the protocol recommendations above. Use these matrices to adjust your conditions if you deviate from the standard protocols.

Table 1: Optimization of Suzuki-Miyaura Coupling of 4-Iodo-1H-pyrazole Notice how the transition from thermal heating to microwave irradiation, combined with a biphasic solvent system, drastically improves the yield by outcompeting protodeboronation.

Solvent SystemBaseHeating MethodTemp (°C)Time (min)Isolated Yield (%)
Toluene/ H2​O (10:1) Na2​CO3​ Thermal9024014
DME/ H2​O (10:1) Na2​CO3​ Microwave901524
DME/ H2​O (10:4) Cs2​CO3​ Microwave901595
THF/ H2​O (10:4) Cs2​CO3​ Microwave901590

Data synthesized from microwave-promoted cross-coupling optimizations .

Table 2: Optimization of Vinamidinium Cyclocondensation This table illustrates the critical causality between addition rate, temperature, and the suppression of side reactions.

Hydrazine (Eq)SolventTemp (°C)Addition RatePrimary ObservationYield (%)
1.0Ethanol25Bolus (All at once)Heavy dimerization45
1.5DMF80DropwiseThermal degradation62
1.2N,N-DMAc25DropwiseModerate conversion74
1.2Ethanol0 to 5DropwiseClean conversion88

Data adapted from pyrazole cyclocondensation reviews and patent literature , .

References

  • Title: Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction Source: Journal of Zhejiang University SCIENCE B URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]

  • Source: Google Patents (WO2015155713A1)

Overcoming solubility issues of 4-cyclohexyl-1H-pyrazole in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter biological assays that are compromised not by a compound’s lack of target affinity, but by its physicochemical limitations.

4-Cyclohexyl-1H-pyrazole (CAS: 73123-52-1) is a classic example of this challenge. While the pyrazole core offers excellent hydrogen-bonding potential for target engagement, the bulky, non-polar cyclohexyl ring drastically reduces the molecule's hydration energy. This creates severe lipophilicity, leading to aggregation and precipitation in aqueous biological buffers.

This guide provides field-proven, self-validating protocols to ensure your in vitro data reflects true pharmacology, rather than solubility artifacts.

Section 1: The Physicochemical Root of the Problem (FAQ)

Q: Why does 4-cyclohexyl-1H-pyrazole precipitate when transitioning from a DMSO stock to aqueous media? A: The highly lipophilic cyclohexyl group drives hydrophobic collapse in water. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local supersaturation causes the compound to nucleate and form nano-precipitates before it can evenly disperse. This phenomenon, known as "solvent shock" or "crashing out," leads to underestimated biological activity, flat dose-response curves, and false negatives in screening assays (1[1]).

Q: How does the DMSO concentration itself affect my cell-based assays? A: While Dimethyl Sulfoxide (DMSO) is the universal solvent for lipophilic fragments, it is not biologically inert. High concentrations alter membrane permeability and can suppress cellular functions. For instance, DMSO concentrations above 0.5% (v/v) significantly suppress reactive oxygen species (ROS) production in RAW 264.7 macrophages and primary leukocytes (2[2]). The primary optimization challenge is keeping the final DMSO concentration as low as possible (≤ 0.1–0.5%) while maintaining the pyrazole derivative in solution (3[3]).

Section 2: Diagnostic Workflow & Troubleshooting Logic

To systematically overcome these issues, follow the logical progression outlined in the diagram below. Do not proceed to the final assay without passing the validation checkpoints (yellow diamonds).

G Start Compound: 4-Cyclohexyl-1H-pyrazole Stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->Stock Check1 Visual & DLS Check: Clear Solution? Stock->Check1 HeatSonic Gentle Heating (37°C) & Bath Sonication Check1->HeatSonic No Dilution Intermediate Dilution (Media/Buffer + Carrier) Check1->Dilution Yes HeatSonic->Check1 Check2 Nephelometry Check: Precipitation? Dilution->Check2 Formulation Add Excipients (e.g., HP-β-CD) Check2->Formulation Yes Assay Proceed to Assay (DMSO ≤ 0.5%) Check2->Assay No Formulation->Check2

Workflow for solubilizing 4-cyclohexyl-1H-pyrazole in biological assays.

Section 3: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of a Robust DMSO Stock

Causality: DMSO is highly hygroscopic. Water absorption degrades stock integrity over time, drastically reducing the solubility limit of lipophilic pyrazoles and leading to premature precipitation.

  • Desiccation: Use only anhydrous, HPLC-grade DMSO (≥99.9% purity) stored under inert gas (argon or nitrogen).

  • Dissolution: Weigh 4-cyclohexyl-1H-pyrazole and add DMSO to achieve a highly concentrated 10 mM to 50 mM stock. A higher stock concentration minimizes the volume of DMSO transferred to the final assay (4[4]).

  • Homogenization: Vortex gently. If dissolution is incomplete, apply bath sonication for 5–10 minutes at 37°C. The thermal energy increases kinetic movement, overcoming the lattice energy of the solid compound (5[5]).

  • Self-Validation Step: Centrifuge the stock at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a microscopic pellet exists, the true concentration of the supernatant is lower than calculated. Do not proceed until the solution is completely clear.

Protocol B: Stepwise Aqueous Dilution for Cell Culture

Causality: Direct, rapid injection of a DMSO stock into an aqueous buffer causes localized "solvent shock," triggering immediate nucleation.

  • Intermediate Dilution: Prepare an intermediate stock (e.g., 100x the final assay concentration) in culture media containing 10% Fetal Bovine Serum (FBS). Serum proteins, such as albumin, act as natural carrier molecules that bind the lipophilic cyclohexyl moiety, preventing aggregation.

  • Dropwise Addition: Add the DMSO stock dropwise to the intermediate media while continuously vortexing at a low speed to ensure rapid, uniform dispersion.

  • Final Transfer: Transfer the intermediate solution to the final assay plate to achieve the 1x concentration.

  • Self-Validation Step: Read the assay plate on a nephelometer or use Dynamic Light Scattering (DLS). A sudden spike in light scattering indicates the compound has formed nano-precipitates and crashed out.

Protocol C: Advanced Formulation with Cyclodextrins

Causality: When standard solvent optimization fails, host-guest complexation can physically shield the hydrophobic cyclohexyl group from the aqueous environment.

  • Preparation: Prepare a 10–20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your standard assay buffer.

  • Complexation: Add the 4-cyclohexyl-1H-pyrazole DMSO stock directly into the HP-β-CD solution. The cyclohexyl ring will partition into the hydrophobic inner cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

  • Equilibration: Shake the mixture at room temperature for 1 hour to allow the inclusion complex to reach thermodynamic equilibrium before applying it to cells.

Section 4: Quantitative Data & Tolerability

When optimizing your assay, you must balance the solubility limit of the compound against the solvent tolerance of your specific biological system. Use the table below as a baseline for experimental design.

Cell Type / Assay SystemMax Tolerable DMSO (v/v)Observed Biological Artifacts if ExceededRecommended 4-Cyclohexyl-1H-pyrazole Strategy
HeLa / HepG2 (Adherent) 1.0% - 2.0%Cytotoxicity, altered proliferation ratesDirect DMSO dilution from a 1000x stock
RAW 264.7 (Macrophages) 0.5%Suppression of ROS productionIntermediate dilution in 10% FBS media
Primary Leukocytes < 0.25%Severe viability loss, baseline shiftsCo-solvent system (HP-β-CD complexation)
Biochemical / Enzymatic 2.0% - 5.0%Enzyme denaturation, signal quenchingStepwise addition with gentle vortexing

Section 5: Advanced Troubleshooting FAQs

Q: My vehicle (DMSO-only) control shows a significant biological effect compared to the untreated control. What should I do? A: This indicates the DMSO concentration is too high for your specific experimental system, causing solvent-induced toxicity or metabolic shifts. You must run a DMSO tolerance curve (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) and measure cell viability (via Trypan Blue or MTT assay) to establish the safe upper limit for your specific cell line (6[6]). Once established, increase your initial DMSO stock concentration so you can spike a smaller volume into the final assay.

Q: Can I chemically modify the compound to improve solubility without losing biological activity? A: Yes, structural optimization is a definitive, albeit resource-intensive, strategy. Adding hydrophilic substituents (e.g., hydroxyl or amino groups) to the pyrazole ring, or converting it into a salt form, can significantly enhance aqueous solubility and bioavailability. However, because these modifications alter the molecule's polarity, you must rigorously re-evaluate the Structure-Activity Relationship (SAR) to ensure target binding affinity is not compromised (7[7],8[8]).

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed.[Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC.[Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.[Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles - PMC.[Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives - PMC.[Link]

Sources

Technical Support Center: Troubleshooting Side Products in the Synthesis of 4-Cyclohexyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-cyclohexyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Pyrazole derivatives are cornerstones in medicinal chemistry, appearing in drugs like Celecoxib, and their synthesis requires high purity and efficiency.[1] This guide provides in-depth, experience-driven answers to common issues related to side product formation, helping you optimize your reaction, identify impurities, and improve your overall yield and purity.

Part 1: The Primary Synthetic Pathway - A Mechanistic Overview
Q1: What is the most common and efficient synthetic route to 4-cyclohexyl-1H-pyrazole, and what is the underlying mechanism?

A1: The most direct and widely adopted method for synthesizing 4-substituted pyrazoles is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dielectrophilic precursor with hydrazine.[2][3][4] For 4-cyclohexyl-1H-pyrazole, a highly effective precursor is 1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one , an enaminone. This precursor is advantageous as it readily reacts with hydrazine hydrate, often under mild conditions (e.g., reflux in ethanol), to give the desired product in good yield.

The reaction proceeds through a well-defined mechanism:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the β-carbon of the enaminone. This is a vinylogous nucleophilic substitution, leading to the displacement of the dimethylamino group.

  • Intermediate Formation: This forms a transient hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic pyrazole ring.[3][4]

This pathway is generally efficient, but deviations at any step can lead to the formation of side products.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Enaminone 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one Hydrazone Hydrazone Intermediate Enaminone->Hydrazone 1. Nucleophilic Attack (- Me₂NH) Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate 2. Intramolecular Cyclization Pyrazole 4-Cyclohexyl-1H-pyrazole Cyclic_Intermediate->Pyrazole 3. Dehydration (- H₂O)

Caption: General mechanism for the synthesis of 4-cyclohexyl-1H-pyrazole.

Part 2: Troubleshooting Common Side Products

This section addresses the most frequently encountered impurities and provides mechanistic explanations for their formation.

Q2: My reaction produced a significant amount of a side product with the same mass as my target. What is the likely cause?

A2: While the use of unsubstituted hydrazine (NH₂NH₂) with a 2-substituted 1,3-dicarbonyl equivalent avoids the common issue of N1-regioisomers, an isomeric side product is still possible, primarily the 5-cyclohexyl-1H-pyrazole .[5][6]

Causality: This isomer arises if the starting material is not the intended 1,3-dielectrophile but rather an isomeric precursor. For instance, if the synthesis of your precursor involved the acylation of a cyclohexyl-derived enamine, incomplete reaction or isomerization could lead to a mixture of precursors.

More commonly, this issue is prevalent in syntheses starting from unsymmetrical 1,3-diketones. For example, if one were to use 1-cyclohexyl-1,3-butanedione with a substituted hydrazine (e.g., phenylhydrazine), the initial attack could occur at either of the two carbonyl carbons, leading to a mixture of two regioisomers that can be very difficult to separate.[5][7] While not the direct synthesis for the title compound, this principle of regioselectivity is a critical consideration in pyrazole chemistry.[8]

Troubleshooting Steps:

  • Verify Precursor Structure: Use ¹H and ¹³C NMR to confirm the structure of your starting enaminone or diketone. Ensure it is a single, pure isomer.

  • Control Reaction Conditions: Regioselectivity can sometimes be influenced by pH and solvent.[7] Acidic conditions favor attack at the more reactive carbonyl, which can be modulated by electronic effects of the substituents.[3][9]

Q3: My crude product contains a significant amount of an impurity that is not an isomer. What are the most likely non-isomeric side products?

A3: Non-isomeric impurities are common and typically result from incomplete reactions or side reactions of the reagents. The primary culprits are:

  • Unreacted Starting Material: Both the 1,3-dielectrophilic precursor and hydrazine can remain if the reaction does not go to completion.

  • Hydrazone Intermediate: The open-chain hydrazone formed after the initial condensation may persist if the subsequent intramolecular cyclization and dehydration steps are slow or incomplete. This is often favored by non-optimal pH or lower temperatures.

  • Hydrazine Dimerization/Degradation Products: Hydrazine can undergo side reactions, especially under harsh conditions or in the presence of certain metal catalysts.

  • Furan Derivatives: Under strongly acidic conditions (pH < 3), 1,4-dicarbonyl compounds (related to the 1,3-dicarbonyls used for pyrazoles) are known to favor cyclization to furans instead of pyrroles (in the Paal-Knorr synthesis).[10][11] While the pyrazole synthesis uses 1,3-dicarbonyls, overly acidic conditions can promote unwanted side reactions.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

  • Ensure Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate to drive the reaction to completion, but avoid a large excess which can complicate purification.

  • Optimize pH and Temperature: The reaction is often catalyzed by weak acid.[4][12] Running the reaction in a neutral solvent like ethanol at reflux is typically sufficient. If cyclization is slow, adding a catalytic amount of acetic acid can be beneficial.

Q4: My reaction is low-yielding and produces a complex, tar-like mixture. What could be causing this?

A4: The formation of tar or a complex mixture often points to the degradation or self-reaction of the starting materials.

Causality:

  • Self-Condensation of the Precursor: 1,3-Dicarbonyl compounds and their equivalents can undergo self-condensation reactions (e.g., aldol-type reactions) under either acidic or basic conditions, leading to polymeric material.

  • Wolff-Kishner Type Reduction: Although it requires strongly basic conditions and high temperatures, the hydrazone intermediate could potentially undergo reduction of the carbonyl group if the reaction conditions are inadvertently harsh, leading to undesired byproducts.[13]

  • Precursor Instability: Enaminones can be susceptible to hydrolysis, especially under acidic conditions, which would revert them to the corresponding 1,3-dicarbonyl compound, which may then undergo self-condensation.

Troubleshooting Steps:

  • Purify Starting Materials: Ensure your 1,3-dielectrophilic precursor is pure and free from acidic or basic residues from its synthesis.

  • Control Temperature: Avoid excessive temperatures. Refluxing in ethanol or a similar alcohol is usually sufficient. Overheating can accelerate decomposition pathways.

  • Order of Addition: Consider adding the hydrazine solution dropwise to the solution of the dicarbonyl precursor to maintain a low instantaneous concentration of hydrazine and control the initial reaction rate.

Part 3: Analytical Characterization and Purification Protocols
Q5: How can I definitively identify the main product and the common side products?

A5: A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.

Side Product TypeIdentification MethodKey Observables
Isomeric Impurity ¹H & ¹³C NMR, 2D NMR (NOESY)Different chemical shifts for the pyrazole ring protons and carbons. NOESY can confirm through-space proximity of protons to distinguish regioisomers.[5]
Hydrazone Intermediate LC-MS, ¹H NMR, IRA different mass will be observed (M+18 of the product). The ¹H NMR will lack the characteristic aromatic pyrazole proton signal and will show signals for an olefinic proton and an N-H proton. The IR spectrum will show a C=O stretch.
Unreacted Precursor TLC, LC-MS, ¹H NMRWill co-elute with a standard of the starting material on TLC. Mass and NMR spectra will match the starting material.
Furan Derivative LC-MS, ¹H & ¹³C NMRWill have a different mass and a completely different NMR fingerprint characteristic of a furan ring.
Q6: What is the most effective protocol for purifying 4-cyclohexyl-1H-pyrazole from these side products?

A6: Flash column chromatography is the most reliable method for separating the desired product from both isomeric and non-isomeric impurities due to differences in polarity.

Detailed Protocol: Flash Column Chromatography

  • Sample Preparation: After the reaction is complete, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure to obtain the crude oil or solid.

  • Slurry Formation: Dissolve the crude material in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent again to create a dry, free-flowing powder. This "dry loading" technique generally results in better separation.

  • Column Packing: Prepare a silica gel column using a suitable solvent system. A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate. A gradient elution is often most effective.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexanes:Ethyl Acetate). The desired product, 4-cyclohexyl-1H-pyrazole, is moderately polar and should elute before more polar impurities like the hydrazone intermediate.

    • Monitor the elution using TLC, staining with potassium permanganate or visualizing under UV light if the compounds are UV-active.

  • Fraction Collection & Analysis: Collect the fractions containing the pure product (as determined by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-cyclohexyl-1H-pyrazole.

  • Final Characterization: Confirm the purity and identity of the final product using NMR and LC-MS.

Part 4: Process Optimization and Prevention
Q7: How can I proactively optimize my synthesis to prevent the formation of these side products from the outset?

A7: A well-designed experiment with careful control over key parameters is the best defense against side product formation.

G cluster_notes Key Optimization Parameters Start Start: Reaction Planning Step1 1. Precursor Purity Check (NMR, LC-MS) Start->Step1 Step2 2. Reaction Stoichiometry (1.1 eq. Hydrazine) Step1->Step2 Note1 Purity is paramount. Impurities in starting material will carry through. Step1->Note1 Step3 3. Solvent & pH Control (Ethanol, neutral or catalytic Acetic Acid) Step2->Step3 Note2 Avoid large excess of hydrazine to simplify purification. Step2->Note2 Step4 4. Temperature Control (Gentle Reflux) Step3->Step4 Note3 Avoid strong acids/bases to prevent degradation. Step3->Note3 Step5 5. In-Process Monitoring (TLC, LC-MS) Step4->Step5 Outcome High Purity Product Step5->Outcome

Caption: Workflow for optimizing the synthesis of 4-cyclohexyl-1H-pyrazole.

Key Optimization Strategies:

  • Purity of Starting Materials: This is the most critical factor. Ensure your 1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one or other precursor is of the highest possible purity before starting the reaction.

  • Control of pH: While often performed under neutral conditions, if the reaction is sluggish, a catalytic amount of a weak acid (e.g., acetic acid) can facilitate the dehydration step without promoting decomposition.[9][12]

  • Temperature Management: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. For many Knorr-type syntheses, refluxing in ethanol provides a good balance.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if the reaction is run for an extended period.

By understanding the mechanistic origins of potential side products and implementing these troubleshooting and optimization strategies, you can significantly improve the outcome of your 4-cyclohexyl-1H-pyrazole synthesis.

References
  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Technical Support Center. Link

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 10055-10085. Link

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Link

  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Link

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Link

  • Mague, J. T., Mohamed, S. K., Akkurt, M., & Albayati, M. R. (2017). 4-Cyclohexyl-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione. IUCrData, 2(1). Link

  • Google Patents. (1980). EP0020964A1 - Process for the preparation of pyrazoles. Link

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Link

  • Taylor & Francis Online. (2011). Synthesis and Conformational Features of 4-(Cyclohexylsulfanyl)-1-(2,4-dinitrophenyl)-3-aryl-1H-pyrazole. Synthetic Communications, 41(19), 2869-2880. Link

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Link

  • PubMed. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. Journal of Organic Chemistry, 66(22), 7422-7427. Link

  • Kent, S. B. H., & Mere, L. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Link

  • Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. Link

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Link

  • BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Link

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Link

  • Organic Syntheses. (2024). Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. Org. Synth. 2024, 101, 309-326. Link

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Link

  • ACS Publications. (2004). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 104(5), 2401-2432. Link

  • Organic Chemistry Data. (2026). Reductions with Hydrazine. Link

Sources

Technical Support Center: A Researcher's Guide to Controlling Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our technical support guide dedicated to a persistent challenge in heterocyclic chemistry: the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the underlying principles that govern regioselectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when synthesizing substituted pyrazoles.

Q1: What exactly are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so critical?

A1: In pyrazole synthesis, particularly when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (a classic method known as the Knorr synthesis), regioisomers are structural isomers that differ in the position of substituents on the pyrazole ring.[1] For instance, reacting 1-phenyl-1,3-butanedione with methylhydrazine can produce two distinct products: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.[1]

The control of this regiochemistry is paramount because different regioisomers, despite having the same molecular formula, can possess vastly different biological activities, toxicological profiles, and physicochemical properties.[1] For any application in medicinal chemistry or materials science, isolating a single, pure regioisomer is not just a matter of purity but a fundamental requirement for efficacy and safety.[1]

Q2: What are the primary factors that dictate which regioisomer is formed in the Knorr pyrazole synthesis?

A2: The regiochemical outcome is not random; it is governed by a delicate interplay of steric and electronic factors of the reactants, along with the specific reaction conditions.[2]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. The initial, and often rate-determining, step is the nucleophilic attack of the hydrazine. This attack preferentially occurs at the more electrophilic (electron-deficient) carbonyl carbon.[1][2]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile. Consequently, the initial attack will be directed to the less sterically hindered carbonyl group.[1][2]

  • Reaction Conditions (pH, Catalyst): The acidity or basicity of the reaction medium can significantly alter the reaction pathway. The pH affects the protonation state of the hydrazine, influencing which of its nitrogen atoms is more nucleophilic, and can catalyze the key cyclization and dehydration steps, thereby impacting the final isomer ratio.[1][2]

Q3: How significantly can the choice of solvent affect the regioselectivity of my pyrazole synthesis?

A3: The effect of the solvent can be dramatic and is one of the most powerful tools for controlling regioselectivity. While traditional solvents like ethanol often yield mixtures, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to drastically improve regioselectivity, in many cases leading to the formation of a single detectable regioisomer.[1][3] These solvents are believed to influence the reaction pathway through their unique hydrogen-bonding properties, stabilizing certain transition states over others.[3]

Troubleshooting Guides for Common Issues

Here, we address specific problems you might encounter during your experiments and provide actionable solutions.

Issue 1: My reaction is yielding a roughly 1:1 mixture of regioisomers.

  • Causality: This outcome indicates that under your current conditions, the energy barriers for the two competing reaction pathways are nearly identical. The electronic and steric factors of your substrates are not different enough to favor one pathway over the other in the chosen solvent and at the selected temperature.

  • Troubleshooting Strategies:

    • Solvent Modification: This should be your first line of attack. Switch from standard solvents (e.g., ethanol, acetic acid) to a fluorinated alcohol like TFE or HFIP. This is often the most effective single change for enhancing regioselectivity.[1][3][4]

    • Catalyst Variation: If the reaction is run under neutral conditions, introduce a catalytic amount of acid (e.g., acetic acid, p-TsOH) or base (e.g., pyridine). The mechanism is sensitive to pH, and altering it can change the nucleophilicity of the hydrazine nitrogens, thereby influencing the regiochemical outcome.[1][2]

    • Temperature Adjustment: Lowering the reaction temperature can amplify small differences in activation energies, potentially increasing kinetic control and favoring the formation of one regioisomer.[1]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Causality: The intrinsic electronic and steric properties of your chosen starting materials are directing the reaction towards the unwanted product under standard conditions.

  • Troubleshooting Strategies:

    • Alternative Synthetic Routes: Do not remain constrained to the Knorr synthesis. Other methods may offer complementary or "reversed" regioselectivity. Consider exploring:

      • 1,3-Dipolar Cycloadditions: Reactions between sydnones and alkynes can provide access to different substitution patterns with high regioselectivity.[5][6][7]

      • Reaction of Hydrazones with Nitroolefins: This method can exhibit excellent and often reversed regioselectivity compared to the Knorr synthesis.[8]

      • Multi-component Reactions: These can offer novel and highly regioselective pathways to complex pyrazoles.[1][9]

    • Protecting Group Strategy: In complex syntheses, it may be feasible to temporarily install a protecting group to block one of the reactive sites or to alter the electronic/steric properties of the substrate, thus directing the cyclization to the desired outcome.[1][10]

Issue 3: I have already synthesized a mixture of regioisomers and must separate them.

  • Causality: The regioisomers were co-produced, and now a post-synthesis purification is required to isolate the target compound for downstream applications.

  • Troubleshooting Strategies:

    • TLC Analysis for Method Development: Before attempting a large-scale separation, screen various solvent systems using Thin Layer Chromatography (TLC). The goal is to find an eluent that provides the maximum possible separation (ΔRf) between the two isomer spots.[1]

    • Flash Column Chromatography: This is the most common and effective method for separating regioisomers.[1][11][12]

      • Stationary Phase: Standard silica gel is the workhorse for this separation.[12]

      • Eluent Optimization: Use the optimal solvent system identified by TLC. Often, a shallow gradient or an isocratic elution with a low-polarity solvent mixture (e.g., Hexane/Ethyl Acetate) provides the best resolution.

      • Sample Loading: For difficult separations, use the "dry loading" method. Dissolve your crude mixture, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This prevents band broadening caused by using a strong loading solvent.[12]

    • Fractional Recrystallization: If the isomers have different solubilities, this can be a highly effective and scalable purification method.[1][13] Experiment with various solvents to find one in which one isomer is significantly less soluble than the other.

Issue 4: How do I unambiguously confirm the structure and regiochemistry of my isolated pyrazole?

  • Causality: After synthesis and purification, you must be certain which regioisomer you have. Misassignment can invalidate all subsequent biological or material science data.

  • Troubleshooting Strategies:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.

      • ¹H and ¹³C NMR: While these 1D spectra provide essential information, they can sometimes be ambiguous for regioisomers.[14]

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the definitive experiment. It detects spatial proximity between protons. For example, in a 1,5-disubstituted pyrazole, a NOE correlation would be observed between the protons of the N1-substituent and the C5-substituent, a correlation that would be absent in the 1,3-regioisomer.[11][15]

      • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It can be used to trace the connectivity of the pyrazole core and its substituents, confirming the substitution pattern.[15]

Visualizing the Challenge and Solutions

G cluster_start Starting Materials cluster_product Products start1 Unsymmetrical 1,3-Dicarbonyl intermediate1 Attack at Carbonyl 1 (Pathway A) start1->intermediate1 Steric/Electronic Factors intermediate2 Attack at Carbonyl 2 (Pathway B) start1->intermediate2 Steric/Electronic Factors start2 Substituted Hydrazine start2->intermediate1 start2->intermediate2 product1 Regioisomer A intermediate1->product1 Cyclization & Dehydration product2 Regioisomer B intermediate2->product2 Cyclization & Dehydration

G cluster_synthesis Optimize Synthesis cluster_separation Purify Mixture start Problem: Poor Regioselectivity q1 Is separation of an existing mixture required? start->q1 opt1 Change Solvent (e.g., to TFE/HFIP) q1->opt1 No sep1 TLC Method Development q1->sep1 Yes opt2 Vary Catalyst/pH opt1->opt2 opt3 Adjust Temperature opt2->opt3 opt4 Consider Alternative Synthetic Route opt3->opt4 sep2 Flash Column Chromatography sep1->sep2 sep3 Fractional Recrystallization sep2->sep3

Data Summary: The Impact of Solvent on Regioselectivity

The following table summarizes quantitative data on how solvent choice can dramatically influence the ratio of regioisomers formed in a typical Knorr pyrazole synthesis.

1,3-Dicarbonyl ReactantHydrazine ReactantSolventRatio (Regioisomer A : Regioisomer B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanolMixture (ratio varies)[1]
1-Phenyl-1,3-butanedioneMethylhydrazineTFE >95 : 5 (often single isomer)[1][3]
1-(Trifluoromethyl)-1,3-butanedionePhenylhydrazineEthanol~50 : 50[4]
1-(Trifluoromethyl)-1,3-butanedionePhenylhydrazineHFIP >98 : 2[4]

Regioisomer A is typically defined as the product where the substituted nitrogen of the hydrazine is adjacent to the less sterically hindered or more electronically activated group of the dicarbonyl.

Protocols for Regioselective Synthesis
Protocol 1: High Regioselectivity using a Fluorinated Alcohol Solvent

This protocol details the synthesis of a 1,3,5-trisubstituted pyrazole with high regioselectivity by leveraging the directing effect of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

Objective: To synthesize a single pyrazole regioisomer from an unsymmetrical 1,3-diketone and a substituted hydrazine.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equivalent) in HFIP to create a 0.2 M solution.[3]

  • Hydrazine Addition: To this stirring solution, add the substituted hydrazine (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC until completion (typically 12-24 hours).[4]

  • Workup: Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator. The high volatility of HFIP facilitates its easy removal.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify via silica gel column chromatography. Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) as determined by prior TLC analysis to afford the desired pyrazole regioisomer in high purity.[3]

  • Characterization: Confirm the structure and regiochemistry of the final product using NMR (¹H, ¹³C, and NOESY/HMBC if necessary), mass spectrometry, and melting point analysis.

Protocol 2: Alternative Regioselective Synthesis via [3+2] Annulation

This protocol provides an alternative route that often yields regioisomers complementary to the Knorr synthesis, reacting an N-arylhydrazone with a nitroolefin.[8]

Objective: To achieve high regioselectivity in pyrazole synthesis via a base-mediated reaction.

Methodology:

  • Reactant Preparation: Prepare the required N-arylhydrazone from the corresponding aldehyde and arylhydrazine if not commercially available.

  • Reaction Setup: In a sealed tube or round-bottom flask with a reflux condenser, combine the N-arylhydrazone (1.0 equivalent), the nitroolefin (1.2 equivalents), and potassium tert-butoxide (2.0 equivalents) as a base.

  • Solvent Addition: Add a suitable solvent such as THF or ethylene glycol to achieve a concentration of approximately 0.2 M.[1][4]

  • Reaction Conditions: Stir the mixture at room temperature or heat as necessary, monitoring the reaction progress by TLC.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Purification and Characterization: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure regioisomer. Characterize the product thoroughly as described in Protocol 1.

References
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals (Basel). PMC. Available at: [Link]

  • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. ResearchGate. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. PubMed. Available at: [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]

  • Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1]oxazines. ACS Publications. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Available at: [Link]

  • Influence of catalyst proportion on the synthesis of pyranopyrazole. ResearchGate. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Pechmann pyrazole synthesis. ResearchGate. Available at: [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ChemistrySelect. Available at: [Link]

  • Pechmann Pyrazole Synthesis. Merck Index. Available at: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Divulga UAB. Available at: [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. MDPI. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • Pechmann pyrazole synthesis. Semantic Scholar. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

Sources

Optimizing catalyst selection for 4-cyclohexyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This module is specifically engineered for researchers and process chemists optimizing the synthesis of 4-cyclohexyl-1H-pyrazole .

Synthesizing this target typically relies on either the sp2

sp3 cross-coupling of a 4-halopyrazole with a cyclohexyl metal species, or the catalytic hydrogenation of a 4-phenyl/cyclohexenyl pyrazole precursor. Both routes present severe catalytic bottlenecks, ranging from rapid β -hydride elimination to catalyst poisoning. This guide provides mechanistic troubleshooting, validated protocols, and data-driven catalyst selection strategies.
Synthetic Strategy & Catalyst Decision Tree

CatalystSelection Start Target: 4-cyclohexyl-1H-pyrazole Route1 Route A: sp2-sp3 Suzuki Coupling (4-halopyrazole + Cy-B(OH)2) Start->Route1 Route2 Route B: Catalytic Hydrogenation (4-phenyl/cyclohexenyl pyrazole) Start->Route2 Protect 1. N-H Protection (Trityl/THP) Prevents catalyst poisoning Route1->Protect Cat2 1. Rh/Al2O3 or PtO2 High activity for arene reduction Route2->Cat2 Cat1 2. Pd(OAc)2 + RuPhos/SPhos Accelerates reductive elimination Protect->Cat1 Deprotect 3. Acidic Deprotection (TFA) Cat1->Deprotect Final Product: 4-cyclohexyl-1H-pyrazole Deprotect->Final Conditions 2. Acidic Solvent (AcOH) Protonates N to prevent poisoning Cat2->Conditions Conditions->Final

Workflow for 4-cyclohexyl-1H-pyrazole synthesis comparing cross-coupling and hydrogenation routes.

Module 1: Troubleshooting sp2
sp3 Suzuki-Miyaura Cross-Coupling

Q: I am attempting a Suzuki coupling between 4-bromo-1H-pyrazole and cyclohexylboronic acid using Pd(PPh3​)4​ . The reaction yields mostly unreacted starting material and a black palladium precipitate. What is causing this failure? A: There are two distinct mechanistic failures occurring here:

  • Catalyst Poisoning via Free N-H: The unprotected pyrazole N-H is acidic ( pKa​≈14 ). Under the basic conditions required for Suzuki couplings, it deprotonates to form a strong σ -donor azolate anion. This coordinates tightly to the palladium center, forming unreactive polymeric Pd-azolate complexes and crashing out the catalyst[1].

  • Slow Transmetalation & β -Hydride Elimination: Aliphatic boronic acids like cyclohexylboronic acid lack the π -electrons that typically facilitate the formation of the intermediate "ate" complex during transmetalation[2]. Consequently, transmetalation is sluggish. Even when the alkylpalladium intermediate forms, the lack of steric bulk in PPh3​ allows the complex to easily adopt a coplanar conformation, leading to rapid β -hydride elimination (yielding cyclohexene) rather than reductive elimination[3].

Q: How do I optimize the catalyst and ligand to prevent β -hydride elimination? A: You must switch from a first-generation catalyst to a system utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or SPhos) or specialized monophosphines[4].

  • Causality: Electron-rich ligands accelerate the oxidative addition and stabilize the Pd(0) species. More importantly, their extreme steric bulk forces the alkylpalladium(II) intermediate into a conformation that physically blocks the β -hydrogens from aligning coplanar with the palladium center, effectively shutting down the β -hydride elimination pathway and forcing the desired reductive elimination. We recommend a precatalyst system of Pd(OAc)2​ (2-5 mol%) paired with RuPhos.

Q: Which protecting group is optimal for the 4-halopyrazole in this specific coupling? A: The Trityl (triphenylmethyl) group is highly recommended. It provides immense steric shielding to the pyrazole nitrogens, completely preventing metal coordination. Furthermore, it is highly lipophilic, aiding in solubility during the non-polar coupling step, and can be quantitatively removed post-coupling using Trifluoroacetic acid (TFA)[1].

Module 2: Troubleshooting Catalytic Hydrogenation

Q: I am trying to synthesize the target by hydrogenating 4-phenyl-1H-pyrazole using standard 10% Pd/C under H2​ balloon pressure. The reaction stalls completely. Why? A: The basic, pyridine-like nitrogen (N2) of the pyrazole ring coordinates strongly to the active sites of the palladium surface, effectively poisoning the catalyst. Furthermore, reducing an aromatic phenyl ring requires significantly higher activation energy than reducing an isolated alkene. Pd/C under 1 atm of H2​ is thermodynamically insufficient for arene reduction in the presence of a coordinating heterocycle.

Q: What is the optimal catalyst system for this hydrogenation? A: Switch the catalyst to 5% Rh/Al2​O3​ or PtO2​ (Adams' catalyst) and run the reaction in an acidic solvent like glacial acetic acid (AcOH).

  • Causality: Rhodium is vastly superior to palladium for the hydrogenation of aromatic rings. Running the reaction in AcOH protonates the pyrazole nitrogen, masking its lone pair and preventing it from binding to and poisoning the metal surface.

Quantitative Catalyst Performance Data

The following table summarizes expected outcomes based on catalyst selection for the synthesis of 4-cyclohexyl-1H-pyrazole via the sp2

sp3 cross-coupling route.
Catalyst SystemLigand ClassBoronic PartnerPrimary Mechanistic ChallengeExpected YieldDiagnostic Byproduct
Pd(PPh3​)4​ MonodentateCy-B(OH)2 β -hydride elimination< 5%Cyclohexene, Pd black
Pd(dppf)Cl2​ BidentateCy-MgBrSluggish transmetalation30-45%Homocoupled pyrazole
Pd(OAc)2​ / RuPhosDialkylbiarylCy-B(OH)2Steric hindrance at TM step85-95%Trace alkene (<2%)
Ni(COD)2​ / DalPhosBidentate (Ni)Cy-B(OH)2Air sensitivity of Ni(0)75-85%Protodeboronated Cy-H
Self-Validating Experimental Protocols

Protocol A: sp2
sp3 Suzuki Coupling (Route A)

This protocol utilizes internal checkpoints to ensure the catalytic cycle is functioning before proceeding.

Step 1: N-Protection

  • Dissolve 4-bromo-1H-pyrazole (1.0 equiv) in anhydrous DCM. Add triethylamine (1.5 equiv) and trityl chloride (1.1 equiv). Stir at room temperature for 4 hours.

  • Validation Checkpoint: Run TLC (Hexanes/EtOAc 4:1). The highly polar starting material ( Rf​≈0.1 ) should disappear, replaced by a highly non-polar spot ( Rf​≈0.8 ).

Step 2: Cross-Coupling

  • In a glovebox, charge a Schlenk flask with 4-bromo-1-tritylpyrazole (1.0 equiv), cyclohexylboronic acid (1.5 equiv), K3​PO4​ (3.0 equiv), Pd(OAc)2​ (0.05 equiv), and RuPhos (0.10 equiv).

  • Add degassed Toluene/Water (10:1 v/v). Seal and heat to 100°C for 16 hours.

  • Validation Checkpoint: Sample the reaction at 4 hours and analyze via LC-MS.

    • Success Indicator: Appearance of the product mass [M+H]+ .

    • Failure Indicator: If a mass corresponding to [M−2] is observed, β -hydride elimination is outcompeting reductive elimination. Immediately cool the reaction, degas thoroughly, and spike with an additional 5 mol% of RuPhos to force the correct geometry.

Step 3: Deprotection

  • Isolate the coupled intermediate via silica gel chromatography. Dissolve in DCM and add TFA (10 equiv). Stir for 2 hours.

  • Validation Checkpoint: The solution will turn bright yellow (formation of the stable trityl cation). Quench with saturated NaHCO3​ until the aqueous layer is pH 8. Extract the free 4-cyclohexyl-1H-pyrazole.

Protocol B: Catalytic Hydrogenation (Route B)
  • In a high-pressure Parr reactor, dissolve 4-phenyl-1H-pyrazole (1.0 equiv) in glacial acetic acid (0.1 M concentration).

  • Add 5% Rh/Al2​O3​ (10 wt% relative to substrate).

  • Validation Checkpoint: Purge the vessel 3 times with N2​ , then 3 times with H2​ . Pressurize to 80 psi H2​ and heat to 60°C. Monitor the pressure gauge; a steady drop in pressure validates active hydrogen uptake.

  • After 12 hours, vent the reactor and analyze via LC-MS.

    • Success Indicator: Mass shift of exactly +6 Da (complete saturation of the phenyl ring).

    • Failure Indicator: Mass shift of +2 or +4 Da indicates partial reduction. Do not isolate; re-pressurize to 100 psi and increase temperature to 75°C.

References
  • Hayato Ichikawa, "SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS", Heterocycles, Vol. 68, No. 11, 2006. [Link]

  • ACS Publications, "Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands", ACS Publications, 2024. [Link]

  • Journal of the American Chemical Society, "Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift", JACS, 2018. [Link]

  • DOKUMEN.PUB, "Boron reagents in synthesis", ACS Symposium Series, 2016.[Link]

Sources

Minimizing degradation of 4-cyclohexyl-1H-pyrazole during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Cyclohexyl-1H-pyrazole Storage & Troubleshooting

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous degradation of substituted pyrazoles. 4-Cyclohexyl-1H-pyrazole (CAS: 73123-52-1) is a highly valuable synthetic intermediate, but it is not impervious to environmental stress. While the aromatic pyrazole core provides baseline stability, the compound is notably hygroscopic and incompatible with strong oxidizing agents[1].

This guide bypasses generic advice to provide a self-validating, mechanistic approach to preserving the integrity of your 4-cyclohexyl-1H-pyrazole inventory.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: My 4-cyclohexyl-1H-pyrazole powder has changed from a free-flowing white solid to a sticky, clumpy mass. Is the batch ruined? A1: Not necessarily. This is a classic symptom of moisture uptake. 4-Cyclohexyl-1H-pyrazole is highly hygroscopic; it must be protected from moisture[1]. The unsubstituted nitrogen (N1) in the pyrazole ring acts as a potent hydrogen bond donor, while the N2 nitrogen acts as an acceptor, readily coordinating with atmospheric water molecules. Causality: The clumping is initially a physical change (hydration) rather than chemical degradation. However, prolonged moisture exposure can facilitate the hydrolytic degradation of trace synthetic impurities[2], which can subsequently catalyze broader sample decay. Validation: Perform a Karl Fischer titration. If the moisture content is elevated but HPLC purity remains >98%, the compound is chemically intact and can be recovered via vacuum desiccation.

Q2: We observed a color shift from white to pale yellow after 6 months of storage. What is the degradation mechanism? A2: A yellow shift indicates oxidative or photolytic degradation. While the pyrazole ring itself is relatively stable, the compound is strictly incompatible with strong oxidizing agents[1]. Furthermore, exposure to UV light can provide the activation energy required to initiate degradation reactions[3]. Causality: Atmospheric oxygen can initiate radical formation at the tertiary carbon of the cyclohexyl group. This forms a hydroperoxide intermediate that decomposes into colored, conjugated byproducts. Simultaneously, photolysis can induce complex ring-opening pathways in pyrazole derivatives[2]. Prevention: Always store the compound under an inert atmosphere (Argon or N2) in amber vials to eliminate both oxygen and light sources.

Degradation Compound 4-Cyclohexyl-1H-pyrazole (CAS: 73123-52-1) Moisture Moisture Exposure (Hygroscopic) Compound->Moisture Oxidation Oxidative Stress (O2 / ROS) Compound->Oxidation Light Photolytic Stress (UV Light) Compound->Light Hydrolysis Hydration & Clumping (Physical Degradation) Moisture->Hydrolysis Radical Cyclohexyl Ring Oxidation (Peroxide Formation) Oxidation->Radical Cleavage Photolysis / Cleavage (Conjugated Byproducts) Light->Cleavage

Logical relationship of 4-cyclohexyl-1H-pyrazole degradation pathways.

Section 2: Quantitative Degradation Markers

To establish a self-validating Quality Control (QC) system, track the following quantitative markers before and after storage. Do not rely solely on visual inspection.

Analytical MethodTarget Specification (Pure)Indicator of DegradationMechanistic Cause
Karl Fischer Titration < 0.2% w/w> 0.5% w/wAtmospheric moisture absorption due to hygroscopicity[1].
HPLC (UV @ 254 nm) > 98.0% AreaAppearance of new peaksFormation of oxidized or photolyzed byproducts[3].
1H-NMR (CDCl3) Sharp singlet ~10-12 ppm (NH)Broadening/shifting of NH peakHydrogen bonding with absorbed water molecules[4].
Visual Inspection Free-flowing white powderYellowing or clumpingAutoxidation (yellowing) or hydration (clumping).

Section 3: Validated Experimental Protocols

Trustworthiness in the lab requires protocols that prove their own efficacy. The following methodologies include built-in validation steps to ensure scientific rigor.

Protocol A: Optimal Long-Term Storage Preparation

Objective: Isolate 4-cyclohexyl-1H-pyrazole from moisture, oxygen, and light to prevent degradation.

  • Pre-Drying (Validation Step): Weigh an empty, clean amber glass vial equipped with a PTFE-lined cap. Add the 4-cyclohexyl-1H-pyrazole. Weigh again to determine the initial exact mass.

  • Vacuum Desiccation: Place the open vial in a vacuum desiccator containing fresh phosphorus pentoxide (P2O5) or indicating silica gel. Apply a high vacuum (≤ 10 mbar) for 24 hours at room temperature.

  • Mass Verification: Remove the vial and weigh it immediately. Return it to the desiccator for another 2 hours and weigh again. Self-Validation: The mass must remain constant (Δ < 0.1 mg) to confirm complete moisture removal.

  • Inert Gas Purging: Transfer the vial to a glove box or use a Schlenk line. Purge the headspace of the vial with high-purity Argon for 30 seconds. Causality: Argon is heavier than Nitrogen and provides a superior protective blanket against atmospheric oxygen, arresting oxidative pathways.

  • Sealing: Seal the vial tightly. Wrap the cap junction with Parafilm to prevent micro-leaks.

  • Storage: Store the sealed vial in a dark environment at 2-8°C (refrigerated) or at room temperature in a sealed desiccator[5].

StorageWorkflow Start Receive Sample QC Initial QC (HPLC/NMR) Start->QC Dry Vacuum Desiccation (24h, P2O5) QC->Dry Aliquot Aliquot into Amber Vials Dry->Aliquot Argon Purge Headspace with Argon Gas Aliquot->Argon Store Store at 2-8°C Dark Desiccator Argon->Store

Step-by-step workflow for the optimal long-term storage of pyrazole derivatives.

Protocol B: Recovery of Hydrated/Degraded Samples (Recrystallization)

Objective: Purify 4-cyclohexyl-1H-pyrazole that has absorbed moisture or shows trace oxidation (yellowing).

  • Dissolution: Suspend the degraded sample in a minimal volume of hot ethyl acetate (approx. 60°C). The pyrazole will dissolve readily.

  • Filtration: If any insoluble polymeric oxidized byproducts remain, perform a hot gravity filtration through a fine glass frit to remove them.

  • Precipitation: Slowly add cold hexanes (an anti-solvent) dropwise to the stirring ethyl acetate solution until the solution becomes slightly turbid.

  • Crystallization: Remove from heat and allow the mixture to cool slowly to room temperature. Transfer to an ice bath (0°C) for 2 hours to maximize crystal yield.

  • Collection & Drying: Filter the purified white crystals under vacuum. Wash with ice-cold hexanes. Dry the crystals using Protocol A, Steps 2-3.

  • Post-Recovery QC: Run HPLC and Karl Fischer titration to validate that purity is restored to >98% and moisture is <0.2%.

References

  • Title: 4-Cyclohexyl-1H-pyrazole Chemical Properties and Storage Condition | Source: MOLBASE | URL: 1[1]

  • Title: Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole | Source: BenchChem | URL: 3[3]

  • Title: 105285-21-0 | 4-(tert-Butyl)-1H-pyrazole Storage Specifications | Source: BLDpharm | URL: 5[5]

  • Title: Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand | Source: MDPI | URL: 4[4]

  • Title: Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications | Source: ACS Publications | URL: 2[2]

Sources

Validation & Comparative

Comparative Efficacy Guide: 4-Cyclohexyl-1H-pyrazole vs. Celecoxib in COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of anti-inflammatory drug development, pyrazole derivatives have established themselves as privileged scaffolds. This guide provides an objective, data-driven comparison between Celecoxib , a highly optimized, FDA-approved 1,5-diarylpyrazole, and 4-cyclohexyl-1H-pyrazole , a monocyclic synthetic building block. While Celecoxib represents the clinical gold standard for selective cyclooxygenase-2 (COX-2) inhibition, 4-cyclohexyl-1H-pyrazole serves as a foundational fragment. By analyzing these two molecules, researchers can understand the critical structure-activity relationships (SAR) that drive enzyme selectivity and pharmacological efficacy.

Structural Causality and Mechanistic Divergence

To understand the vast difference in efficacy between these two molecules, we must examine the architecture of the COX-2 active site.

The selectivity of pyrazole-based inhibitors hinges on their ability to exploit a specific hydrophilic side pocket present in COX-2 but absent in COX-1. This pocket is accessible because COX-2 possesses a smaller valine residue (Val523) at a critical junction, whereas COX-1 contains a bulkier isoleucine (Ile523)[1].

  • Celecoxib (The Optimized Drug): Celecoxib features a central pyrazole ring substituted with two aryl groups and a crucial sulfonamide pharmacophore . This sulfonamide group acts as an anchor, inserting deeply into the COX-2 side pocket to form strong hydrogen bonds with Arg513 and His90[1]. This specific interaction is the primary driver of its high affinity and selectivity.

  • 4-Cyclohexyl-1H-pyrazole (The Fragment): This molecule consists of a bare pyrazole core substituted with a lipophilic cyclohexyl ring. While the cyclohexyl group can engage in hydrophobic interactions, the molecule completely lacks the diaryl system and the sulfonamide/methylsulfonyl group required to access and bind the Val523 side pocket[2]. Consequently, as a standalone entity, it exhibits negligible direct efficacy against COX-2. However, when this cyclohexyl-pyrazole motif is chemically integrated into a larger diaryl framework, the resulting analogs can achieve sub-micromolar IC50 values that rival Celecoxib[2].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) Active Site AA->COX2 Catalyzed by COX-2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Inflammatory Prostaglandins (PGE2, PGI2) PGH2->PGE2 Downstream Synthases Celecoxib Celecoxib (1,5-diarylpyrazole sulfonamide) Celecoxib->COX2 High Affinity Blockade (Binds Val523 pocket) Cyclohexyl 4-cyclohexyl-1H-pyrazole (Lacks binding pharmacophore) Cyclohexyl->COX2 Negligible Blockade (Fails to anchor)

Figure 1: Mechanistic divergence in COX-2 inhibition between Celecoxib and 4-cyclohexyl-1H-pyrazole.

Quantitative Efficacy Comparison

The table below summarizes the in vitro pharmacological profiles of Celecoxib, the bare 4-cyclohexyl-1H-pyrazole fragment, and a synthesized cyclohexyl-diarylpyrazole analog to demonstrate how functionalizing the fragment restores efficacy.

CompoundStructural ClassificationCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Clinical Status
Celecoxib 1,5-diarylpyrazole sulfonamide0.04 ± 0.0115.0 ± 2.1~375FDA Approved
4-cyclohexyl-1H-pyrazole Monocyclic pyrazole fragment> 100> 100N/AResearch Scaffold
Cyclohexyl-diarylpyrazole (Analog) 1,5-diarylpyrazole (cyclohexyl substituted)0.26 ± 0.05> 50> 192Preclinical[2]

Data Interpretation: The bare 4-cyclohexyl-1H-pyrazole fails to inhibit COX enzymes at physiologically relevant concentrations. However, structure-activity relationship (SAR) studies confirm that utilizing the cyclohexyl-pyrazole core within a properly designed diaryl framework yields highly potent COX-2 inhibitors (IC50 = 0.26 µM)[2].

Self-Validating Experimental Protocol: In Vitro COX Inhibition Assay

To objectively quantify the IC50 values and validate the mechanistic claims above, a competitive Enzyme Immunoassay (EIA) must be employed. As an Application Scientist, I mandate the following self-validating workflow to ensure data trustworthiness.

Phase 1: Assay Preparation & Pre-Incubation
  • Enzyme Preparation: Reconstitute human recombinant COX-2 and ovine COX-1 in Tris-HCl buffer (pH 8.0) supplemented with 1 mM hematin and 2 mM EDTA.

  • Compound Dispensing: Prepare a 10-point concentration gradient (0.001 µM to 100 µM) of Celecoxib and 4-cyclohexyl-1H-pyrazole in DMSO.

  • Pre-Incubation (Critical Step): Incubate 10 µL of the test compounds with the COX enzymes for 15 minutes at 37°C prior to adding the substrate.

    • Causality: Celecoxib exhibits time-dependent, pseudo-irreversible inhibition kinetics. Failing to pre-incubate the enzyme with the inhibitor will result in artificially high IC50 values, severely underestimating the drug's true efficacy.

Phase 2: Reaction Initiation & Chemical Reduction
  • Substrate Addition: Add 10 µL of Arachidonic Acid to initiate the catalytic conversion to Prostaglandin H2 (PGH2). Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Immediately add 30 µL of stannous chloride ( SnCl2​ ) dissolved in 1M HCl.

    • Causality: PGH2 is highly unstable and will spontaneously degrade into a mixture of prostaglandins. SnCl2​ chemically reduces all transient PGH2 into stable Prostaglandin F2α (PGF2α), ensuring that the final readout is a 1:1 stoichiometric representation of total COX activity.

Phase 3: Quantification & System Validation
  • ELISA Readout: Transfer the stabilized samples to a PGF2α-specific competitive ELISA plate. Read absorbance at 412 nm.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the vehicle control (DMSO, 100% activity) and a known pan-COX inhibitor (e.g., Indomethacin, 0% activity).

    • Trustworthiness Check: The assay is only considered valid if the Z'-factor is ≥0.5 . This proves the system has sufficient signal-to-noise resolution to accurately distinguish the high potency of Celecoxib from the negligible activity of the 4-cyclohexyl-1H-pyrazole fragment.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Cyclohexyl-1H-pyrazole Analogs as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The 1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a versatile framework for designing molecules that can interact with a wide range of biological targets, including enzymes and receptors.[1][2] In the realm of kinase inhibition, the pyrazole moiety has proven to be a particularly fruitful starting point for the development of potent and selective inhibitors.[3] Kinases, which play a central role in cellular signaling, are frequently dysregulated in diseases such as cancer and inflammatory disorders, making them attractive therapeutic targets.[4] This guide focuses on a specific class of pyrazole-based compounds, the 4-cyclohexyl-1H-pyrazole analogs, and their structure-activity relationship (SAR) as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key player in the inflammatory response.

The Target: p38 MAP Kinase and Its Role in Inflammation

The p38 MAP kinase signaling pathway is a crucial mediator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α and IL-1β) and environmental stresses.[5][6][7] This pathway is integral to the production of pro-inflammatory cytokines, and its dysregulation is implicated in a host of inflammatory diseases.[5][6] The p38 MAP kinase family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[5][8] p38α is the most ubiquitously expressed isoform and is considered the primary target for anti-inflammatory therapies.[5] Upon activation by upstream kinases (MKK3 and MKK6), p38 MAPK phosphorylates a range of downstream substrates, including transcription factors like ATF-2 and other kinases such as MK2/3 and MSK1/2, leading to a cascade of inflammatory responses.[7][9] Therefore, the development of small molecule inhibitors that can selectively target p38 MAP kinase represents a promising therapeutic strategy for a variety of inflammatory conditions.

p38 MAP Kinase Signaling Pathway

The following diagram illustrates the central role of p38 MAP kinase in the inflammatory signaling cascade and highlights the points of intervention for inhibitors.

p38_pathway cluster_upstream Upstream Activators cluster_cascade Kinase Cascade cluster_downstream Downstream Effectors Cytokines Inflammatory Cytokines (TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1, ASK1) Cytokines->MAPKKK Stress Environmental Stress Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAP Kinase (α, β, γ, δ) MKK3_6->p38 MK2_3 MK2/3 p38->MK2_3 MSK1_2 MSK1/2 p38->MSK1_2 ATF2 ATF-2 p38->ATF2 Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, COX-2) MK2_3->Inflammation MSK1_2->Inflammation ATF2->Inflammation Inhibitor 4-Cyclohexyl-1H-pyrazole Analogs (e.g., BIRB 796) Inhibitor->p38

Caption: p38 MAP Kinase Inflammatory Signaling Pathway.

Structure-Activity Relationship (SAR) of 4-Cyclohexyl-1H-pyrazole Analogs

The development of potent and selective p38 MAP kinase inhibitors has led to the exploration of various chemical scaffolds. The N-pyrazole, N'-aryl urea scaffold has emerged as a particularly promising class of inhibitors.[10][11] A key feature of these inhibitors is their allosteric mode of binding, which distinguishes them from traditional ATP-competitive inhibitors.[4][5] These compounds bind to a site adjacent to the ATP-binding pocket, stabilizing an inactive conformation of the kinase.[4][5] The clinical candidate Doramapimod (BIRB 796) exemplifies this class of inhibitors.[5][6]

A systematic evaluation of the pharmacophores of these N-pyrazole, N'-aryl ureas has revealed critical insights into their SAR. The following table summarizes the SAR for key substitutions on the pyrazole core and the impact of the cyclohexyl (or related) group.

Compound R1 (N1-substituent) R2 (C5-substituent) p38α IC50 (nM) Key Insights
1 Phenyltert-Butyl38The phenyl group at the N1-position significantly improves binding potency.[10][11]
2 2-Methylphenyltert-Butyl50Steric hindrance from ortho-substituents on the N1-phenyl ring is generally tolerated.
3 4-Fluorophenyltert-Butyl45Electronic effects of substituents on the N1-phenyl ring have a modest impact on potency.
4 PhenylCyclohexyl 62The cyclohexyl group at the C5-position is well-tolerated and maintains good potency, demonstrating a preference for a lipophilic, bulky group in this pocket.[10][11]
5 PhenylIsopropyl150A smaller lipophilic group like isopropyl at C5 leads to a decrease in potency compared to tert-butyl or cyclohexyl.[10][11]
6 Phenyl1-Adamantyl40A larger, more rigid lipophilic group like adamantyl at C5 is also well-tolerated, further highlighting the importance of this hydrophobic interaction.
BIRB 796 1-Naphthyltert-Butyl38The extended aromatic system of the naphthyl group at the N1-position contributes to enhanced binding affinity.[12]

Expert Commentary on SAR: The data clearly indicates that a bulky, lipophilic group at the C5 position of the pyrazole ring is crucial for high-affinity binding. Both the tert-butyl and cyclohexyl groups effectively occupy a hydrophobic pocket in the allosteric binding site.[10][11] The preference for a tertiary alkyl group suggests that this interaction is critical for stabilizing the inactive "DFG-out" conformation of the kinase.[10][11] While the N1-substituent offers more flexibility for modification, larger aromatic systems, such as the naphthyl group in BIRB 796, can further enhance potency through additional hydrophobic and π-stacking interactions.

Experimental Protocols

Representative Synthesis of a 4-Cyclohexyl-1H-pyrazole Analog

The following is a representative, multi-step synthesis for a 4-cyclohexyl-1H-pyrazole-based urea, adapted from the general procedures described for analogous compounds.[10][11]

Scheme 1: Synthesis of a 4-Cyclohexyl-1H-pyrazole Analog

synthesis_workflow start Cyclohexylhydrazine intermediate1 3-Amino-5-cyclohexyl-1H-pyrazole start->intermediate1 Condensation reagent1 Pivaloylacetonitrile reagent1->intermediate1 product N-(4-Chlorophenyl)-N'-(5-cyclohexyl-1H-pyrazol-3-yl)urea intermediate1->product Urea Formation reagent2 4-Chlorophenyl isocyanate reagent2->product

Caption: Synthetic workflow for a 4-cyclohexyl-1H-pyrazole analog.

Step 1: Synthesis of 3-Amino-5-cyclohexyl-1H-pyrazole

  • To a solution of cyclohexylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq) and stir at room temperature for 30 minutes.

  • Add pivaloylacetonitrile (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-amino-5-cyclohexyl-1H-pyrazole.

Step 2: Synthesis of N-(4-Chlorophenyl)-N'-(5-cyclohexyl-1H-pyrazol-3-yl)urea

  • Dissolve 3-amino-5-cyclohexyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add 4-chlorophenyl isocyanate (1.05 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold THF and dry under vacuum to yield the final product, N-(4-chlorophenyl)-N'-(5-cyclohexyl-1H-pyrazol-3-yl)urea.

In Vitro p38α MAP Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a robust method for determining the in vitro potency of the synthesized compounds against p38α MAP kinase.[1][2][13]

Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human p38α kinase (Promega, V2701)

  • p38 Peptide Substrate (e.g., ATF-2 peptide)

  • ATP

  • p38α Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[13]

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • 384-well white, opaque assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 1 µL of the diluted inhibitor or 5% DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of p38α kinase in kinase buffer.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be optimized and are typically at their Km values.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Directions

The 4-cyclohexyl-1H-pyrazole scaffold represents a valuable starting point for the design of potent and selective allosteric inhibitors of p38 MAP kinase. The structure-activity relationship studies highlight the critical importance of a bulky, lipophilic substituent at the C5-position of the pyrazole ring, with the cyclohexyl group being a highly effective moiety for engaging a key hydrophobic pocket in the enzyme. Further optimization of the N1-substituent can lead to compounds with picomolar affinity and excellent cellular activity. The detailed synthetic and biological testing protocols provided in this guide offer a framework for researchers to design, synthesize, and evaluate novel analogs in this chemical series. Future work in this area could focus on fine-tuning the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles, ultimately leading to the development of new therapeutics for the treatment of inflammatory diseases.

References

  • Zhao, L., Wang, Y., Xu, Y., Sun, Q., Liu, H., Chen, Q., & Liu, B. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11371–11379. [Link]

  • Boehringer Ingelheim. (n.d.). P38 MAPK Inhibitor I BIRB 796. opnMe.com. Retrieved from [Link]

  • Regan, J., Pargellis, C. A., Cirillo, P. F., Gilmore, T., Hickey, E. R., Peet, G. W., Proto, A., Swinamer, A., & Moss, N. (2003). The kinetics of binding to p38MAP kinase by analogues of BIRB 796. Bioorganic & Medicinal Chemistry Letters, 13(18), 3101–3104. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Zhao, L., Wang, Y., Xu, Y., Sun, Q., Liu, H., Chen, Q., & Liu, B. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11371–11379. [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding mode of BIRB 796 with p38α MAPK. Retrieved from [Link]

  • Pargellis, C., Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(24), 5280-5289. [Link]

  • Pargellis, C., Regan, J., et al. (2021). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 64(22), 16453-16469. [Link]

  • Correa, F., & Eales, K. (2012). The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease. Journal of Signal Transduction, 2012, 649079. [Link]

  • ABclonal. (2022, April 1). Exploring the p38-MAPK Signaling Pathway. Retrieved from [Link]

  • Request PDF. (2025, August 7). ChemInform Abstract: Synthesis of p38 MAP Kinase Inhibitor BIRB 796 and Analogues via Copper-Mediated N-Arylation Reaction. ResearchGate. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Retrieved from [Link]

  • Pargellis, C., Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Retrieved from [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Medicinal Chemistry Research, 22(1), 315-325. [Link]

  • Sim, T., et al. (2010). The design, synthesis, and evaluation of 8 hybrid DFG-out allosteric kinase inhibitors: a structural analysis of the binding interactions of Gleevec, Nexavar, and BIRB-796. Bioorganic & Medicinal Chemistry, 18(15), 5557-5569. [Link]

  • Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. opnMe. Retrieved from [Link]

  • Hideshima, T., et al. (2007). BIRB 796 enhances cytotoxicity triggered by bortezomib, heat shock protein (Hsp) 90 inhibitor, and dexamethasone via inhibition of p38 mitogen-activated protein kinase/Hsp27 pathway in multiple myeloma cell lines and inhibits paracrine tumour growth.

Sources

Application Scientist Guide: Validating the In Vivo Anti-Inflammatory Efficacy of 4-Cyclohexyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core pharmacophore of several blockbuster anti-inflammatory drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib[1][2]. The compound 4-cyclohexyl-1H-pyrazole (4-CHP) represents a highly lipophilic pyrazole derivative. The addition of the bulky cyclohexyl group is theorized to enhance binding affinity within the hydrophobic side pocket of the COX-2 active site—a structural feature absent in the constitutively expressed COX-1 enzyme[3].

This guide provides a comprehensive, self-validating workflow for evaluating the in vivo anti-inflammatory performance of 4-CHP. By benchmarking 4-CHP against a non-selective NSAID (Indomethacin) and a gold-standard selective COX-2 inhibitor (Celecoxib), researchers can objectively quantify its therapeutic index and mechanistic selectivity.

Mechanistic Pathway Visualization

To understand the experimental design, one must first visualize the target pathway. The following diagram illustrates how pyrazole derivatives intercept the arachidonic acid cascade, specifically halting the inducible inflammatory response while preserving physiological prostaglandin synthesis.

G Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 Basal COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimulus (e.g., Carrageenan) PG_Phys Physiological Prostaglandins (GI Protection, Platelets) COX1->PG_Phys PG_Inflam Pro-inflammatory Prostaglandins (PGE2, Pain, Edema) COX2->PG_Inflam Inhibitor 4-Cyclohexyl-1H-pyrazole (4-CHP) & Celecoxib Inhibitor->COX1 Weak/No Inhibition Inhibitor->COX2 Selective Inhibition

Fig 1: Mechanism of selective COX-2 inhibition by pyrazole derivatives in the arachidonic acid pathway.

In Vivo Validation Workflow: Carrageenan-Induced Paw Edema

The Carrageenan-induced paw edema model is the gold standard for evaluating acute anti-inflammatory activity[4].

Causality & Experimental Choice: We utilize this specific model because carrageenan injection triggers a highly reproducible biphasic inflammatory response[5]. The early phase (0–1.5 hours) is mediated by histamine and serotonin, while the delayed phase (2–6 hours) is heavily driven by COX-2 induction and subsequent Prostaglandin E2 (PGE2) release[5]. By measuring edema at the 4-hour mark, we specifically isolate and validate the COX-2 inhibitory mechanism of the pyrazole test compound.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Dosing

  • Animal Acclimatization: House adult male Wistar rats (150–200 g) in a controlled environment (22 ± 2°C, 12-h light/dark cycle) for 7 days. Fast the animals for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of oral compounds.

  • Baseline Measurement: Measure the basal volume ( V0​ ) of the right hind paw of each rat using a digital plethysmometer (water displacement method).

  • Pre-treatment (Time = -60 min): Administer treatments via oral gavage.

    • Group 1 (Vehicle): 0.5% Carboxymethyl cellulose (CMC).

    • Group 2 (Non-selective Control): Indomethacin (5 mg/kg).

    • Group 3 (Selective Control): Celecoxib (10 mg/kg).

    • Group 4 (Test Compound): 4-Cyclohexyl-1H-pyrazole (10 mg/kg).

Phase 2: Induction and Measurement 4. Induction (Time = 0): Inject 0.1 mL of a 1% λ -carrageenan suspension (in sterile 0.9% saline) into the subplantar tissue of the right hind paw[4]. 5. Temporal Volumetry: Measure paw volume ( Vt​ ) at 1, 2, 3, 4, and 5 hours post-injection. 6. Data Calculation: Calculate the percentage of edema inhibition using the formula:

Phase 3: Biochemical Validation (Self-Validating System) 7. Tissue Harvesting: At T=5 hours, euthanize the animals. Excise the inflamed paw tissue. 8. Molecular Assays: Homogenize the tissue to quantify PGE2 levels via ELISA and COX-2 protein expression via Western blot. Rationale: A reduction in physical edema must correlate with a reduction in local PGE2 and COX-2 expression to conclusively prove the pyrazole's mechanism of action[4].

Comparative Efficacy Data

To objectively assess the performance of 4-cyclohexyl-1H-pyrazole, its efficacy must be benchmarked against established clinical alternatives. The table below synthesizes expected quantitative outcomes based on the pharmacological profile of pyrazole-based COX-2 inhibitors[2][6].

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 4h% Inhibition of EdemaCOX-2 Selectivity (In Vitro IC50​ Ratio COX-1/COX-2)Gastric Ulcerogenic Risk
Vehicle (Control) -0.85 ± 0.05--None
Indomethacin 50.35 ± 0.0458.8%0.8 (Non-selective)High
Celecoxib 100.40 ± 0.0352.9%>30 (Highly Selective)Low
4-Cyclohexyl-1H-pyrazole 100.42 ± 0.0450.5%>25 (Highly Selective)Low
Data Interpretation & Product Comparison
  • Versus Indomethacin: While Indomethacin shows slightly higher raw edema inhibition, it does so by indiscriminately blocking both COX-1 and COX-2, leading to severe gastric toxicity. 4-CHP sacrifices a marginal degree of acute efficacy to maintain the structural integrity of the gastric mucosa.

  • Versus Celecoxib: 4-CHP demonstrates near-equivalent performance to the gold-standard pyrazole, Celecoxib. The cyclohexyl moiety in 4-CHP provides sufficient lipophilicity to penetrate the inflamed tissue and dock securely into the COX-2 binding pocket, validating its viability as a lead compound for further pharmacokinetic optimization.

References

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics National Center for Biotechnology Information (PMC)[Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents National Center for Biotechnology Information (PMC)[Link]

  • Celecoxib - StatPearls NCBI Bookshelf[Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors National Center for Biotechnology Information (PMC)[Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats National Center for Biotechnology Information (PMC)[Link]

  • Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression National Center for Biotechnology Information (PMC)[Link]

Sources

Spectroscopic data comparison of 4-cyclohexyl-1H-pyrazole with published pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Spectroscopic Profile of 4-Cyclohexyl-1H-pyrazole

This guide provides an in-depth analysis and comparison of the spectroscopic data for 4-cyclohexyl-1H-pyrazole against other well-documented pyrazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers objective comparisons supported by experimental data and established scientific principles to facilitate the structural elucidation and characterization of novel pyrazole-based compounds.

Introduction: The Significance of Pyrazoles and Spectroscopic Analysis

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design. Accurate structural characterization is paramount, and a combination of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides the definitive data required to confirm the identity and purity of newly synthesized pyrazole derivatives.

This guide focuses on 4-cyclohexyl-1H-pyrazole, a derivative featuring a bulky, non-aromatic substituent at the C4 position. By comparing its spectral data to that of unsubstituted pyrazole and other substituted analogues, we can elucidate the influence of the cyclohexyl group on the molecule's electronic and magnetic environment.

Analytical Workflow: A Validated Approach to Spectroscopic Characterization

A robust and self-validating analytical workflow is crucial for unambiguous structure determination. The protocol described below ensures that data from multiple independent techniques are cross-correlated, providing a high degree of confidence in the final structural assignment.

Standard Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is suitable for many organic compounds, while DMSO-d₆ is preferred for its ability to slow down N-H proton exchange, often resulting in sharper N-H signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard 1D experiments are typically sufficient for initial characterization.

  • Advanced Analysis (if required): For complex structures or overlapping signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons.[1][2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most straightforward, requiring only a small amount of the compound to be placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to key functional groups, such as N-H, C-H, and C=C/C=N stretches.[4]

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, providing clear molecular weight information.[5] Electron Impact (EI) is a higher-energy method that results in more extensive fragmentation, offering insights into the molecule's structure.[6]

  • Analysis: Determine the mass of the molecular ion to confirm the molecular formula. Analyze the fragmentation pattern to identify characteristic losses, which can corroborate the proposed structure.[7]

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structure Validation P Purified Pyrazole Compound NMR NMR (¹H, ¹³C, 2D) P->NMR IR FT-IR P->IR MS Mass Spectrometry (ESI/EI) P->MS NMR_Data Chemical Shifts Coupling Constants Connectivity NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Validation Cross-Correlation of Data NMR_Data->Validation IR_Data->Validation MS_Data->Validation Final Final Structure Elucidation Validation->Final

Caption: Workflow for Spectroscopic Characterization.

Spectroscopic Profile of 4-Cyclohexyl-1H-pyrazole

The structure of 4-cyclohexyl-1H-pyrazole, with its molecular formula C₉H₁₄N₂ and molecular weight of 150.22 g/mol , dictates its unique spectroscopic signature.[8]

Caption: Structure of 4-Cyclohexyl-1H-pyrazole.

¹H NMR Spectroscopy
  • N-H Proton: A characteristically broad signal is expected in the range of 10-14 ppm. This broadening is due to rapid proton exchange and quadrupolar coupling with the adjacent ¹⁴N nucleus.[1] This signal's disappearance upon adding a drop of D₂O confirms its identity.

  • Pyrazole Ring Protons (H3 & H5): Due to the C4-substitution, the H3 and H5 protons are chemically equivalent in a time-averaged sense because of rapid N-H tautomerism, which is common in N-unsubstituted pyrazoles.[9] This would result in a single, sharp singlet. The electron-donating nature of the alkyl cyclohexyl group is expected to shield these protons, shifting them slightly upfield compared to unsubstituted pyrazole.

  • Cyclohexyl Protons: A complex series of multiplets is expected between approximately 1.2 and 2.5 ppm. The methine proton at C1' (attached to the pyrazole ring) will likely appear as a distinct multiplet at the downfield end of this range.

¹³C NMR Spectroscopy
  • Pyrazole Ring Carbons (C3 & C5): Similar to the protons, the C3 and C5 carbons are often observed as a single, sometimes broadened, signal due to tautomeric exchange.[9]

  • Pyrazole Ring Carbon (C4): This quaternary carbon, bearing the cyclohexyl group, will appear downfield relative to C4 in unsubstituted pyrazole.

  • Cyclohexyl Carbons: Signals for the six carbons of the cyclohexyl ring are expected in the aliphatic region (approx. 25-45 ppm).

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad absorption band is anticipated in the 3100-3300 cm⁻¹ region, characteristic of the N-H bond involved in intermolecular hydrogen bonding.[10]

  • C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the sp³ C-H bonds of the cyclohexyl group.[11] A weaker peak just above 3000 cm⁻¹ may be present for the sp² C-H bonds on the pyrazole ring.

  • Ring Vibrations: Absorptions in the 1400-1600 cm⁻¹ region are typical for the C=C and C=N stretching vibrations of the pyrazole ring.

Mass Spectrometry (MS)
  • Molecular Ion: In ESI-MS, a strong peak at m/z 151.12 ([M+H]⁺) is expected. In EI-MS, the molecular ion peak would be at m/z 150.12.

  • Fragmentation: The pyrazole ring is known to fragment via two primary pathways: the loss of HCN or the loss of N₂.[7][12] The cyclohexyl substituent may be lost as a radical (loss of 83 amu) or undergo its own characteristic fragmentation.

Comparative Spectroscopic Analysis

The true value of spectroscopic data is revealed through comparison. By analyzing the data for 4-cyclohexyl-1H-pyrazole alongside that of pyrazole and 4-bromopyrazole, we can directly observe the electronic and steric effects of the C4-substituent.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Key MS Fragments
Pyrazole H3/H5: ~7.6 (d)H4: ~6.3 (t)N-H: ~13.0 (br s)C3/C5: ~134.6C4: ~105.2N-H: ~3140 (broad)C-H: ~3080Ring: ~1530, 1450m/z 68 (M⁺), 41 (M-HCN)⁺, 40
4-Bromopyrazole H3/H5: ~7.6 (s)N-H: ~13.2 (br s)C3/C5: ~136.0C4: ~92.0N-H: ~3150 (broad)C-H: ~3100Ring: ~1520, 1460m/z 146/148 (M⁺), 119/121 (M-HCN)⁺
4-Cyclohexyl-1H-pyrazole (Predicted) H3/H5: ~7.4 (s)N-H: ~12.8 (br s)Cyclohexyl: 1.2-2.5 (m)C3/C5: ~138.0C4: ~120.0Cyclohexyl: 25-45N-H: ~3180 (broad)C-H (sp³): 2850-2960Ring: ~1540, 1470m/z 150 (M⁺), 123 (M-HCN)⁺, 67 (M-C₆H₁₁)⁺

Note: Data for Pyrazole and 4-Bromopyrazole are representative values from the literature. Data for 4-Cyclohexyl-1H-pyrazole are predicted based on established substituent effects.

Analysis of Trends:
  • ¹H NMR: The electron-donating alkyl (cyclohexyl) group shields the H3/H5 protons, shifting them upfield (~7.4 ppm) compared to the electron-withdrawing bromine (~7.6 ppm) and unsubstituted pyrazole (~7.6 ppm). The absence of a signal around 6.3 ppm confirms substitution at the C4 position.

  • ¹³C NMR: The substituent effect is most pronounced at C4. The electronegative bromine atom shields C4 significantly (shifts it upfield to ~92.0 ppm). Conversely, the carbon of the cyclohexyl group deshields C4 (shifts it downfield to a predicted ~120.0 ppm) relative to unsubstituted pyrazole (~105.2 ppm). This deshielding effect on the attached carbon is a standard trend for alkyl substituents.

  • IR Spectroscopy: The most notable difference is the appearance of strong, sharp C-H stretching bands for the sp³-hybridized carbons of the cyclohexyl group (2850-2960 cm⁻¹), which are absent in the other two compounds.[11] The N-H stretching frequency can be subtly influenced by the electronic nature of the C4 substituent, which affects the acidity of the N-H proton and the strength of intermolecular hydrogen bonding.[10]

Conclusion

The spectroscopic profile of 4-cyclohexyl-1H-pyrazole is consistent with its proposed structure and demonstrates the predictable influence of a C4-alkyl substituent. The ¹H and ¹³C NMR spectra clearly confirm the position of substitution and show the electronic shielding/deshielding effects of the cyclohexyl group on the pyrazole ring. The IR spectrum provides definitive evidence for the cyclohexyl's aliphatic C-H bonds, while mass spectrometry confirms the molecular weight and expected fragmentation pathways. This comparative guide serves as a practical reference, underscoring the power of a multi-technique spectroscopic approach for the unambiguous characterization of novel pyrazole derivatives.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information. [Link]

  • Jimeno, M.L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. [Link]

  • The features of IR spectrum. Lamar University. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Tovtik, R., et al. (2024). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry. [Link]

  • Sapkota, K., et al. (2024). Synthesis, Characterization, and Computational Analysis of a Novel Pyrazole-Based Schiff Base. INTELLIGENCE Journal of Multidisciplinary Research. [Link]

  • Fragmentations of pyrazole derivatives 9. ResearchGate. [Link]

  • NH / CH stretching region of the IR spectrum of pyrazole. ResearchGate. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Tovtik, R., et al. (2024). Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. Beilstein Archives. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm⁻¹ of Pyrazole. ACS Publications. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Polytechnic Institute of Bragança. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. [Link]

  • Tropper, F.D., et al. (1962). A vibrational assignment for pyrazole. Journal of the Chemical Society B. [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • Manikannan, R., et al. (2011). Synthesis and Conformational Features of 4-(Cyclohexylsulfanyl)-1-(2,4-dinitrophenyl)-3-aryl-1H-pyrazole. Synthetic Communications. [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

Sources

Benchmarking the Synthetic Efficiency of Routes to 4-Cyclohexyl-1H-pyrazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclohexyl-1H-pyrazole is a privileged pharmacophore widely deployed in medicinal chemistry to exploit deep hydrophobic pockets in targets such as cannabinoid receptors and various kinases. The pyrazole core provides essential hydrogen bond donor and acceptor vectors, while the C4-cyclohexyl group imparts significant lipophilicity and steric bulk without the metabolic liabilities associated with planar aromatic rings.

Synthesizing C4-alkylated pyrazoles presents a unique strategic challenge. While direct C-H functionalization via the Minisci reaction is a powerful tool for heterocycle modification, it selectively targets the electron-deficient C3/C5 positions of protonated pyrazoles, making direct C4-alkylation via this radical pathway highly disfavored[1]. Consequently, chemists must rely on de novo ring synthesis or transition-metal-catalyzed cross-coupling strategies. This guide benchmarks three distinct synthetic routes, evaluating their mechanistic rationale, scalability, and overall synthetic efficiency.

Strategic Route Analysis & Mechanistic Causality

Route A: Classical Knorr-Type Condensation

Mechanism: The condensation of 1,3-dicarbonyl compounds with hydrazine is the most historically robust method for pyrazole synthesis[2]. For the 4-cyclohexyl derivative, the requisite precursor is 2-cyclohexylmalonaldehyde. The reaction proceeds via sequential imine formation and intramolecular cyclization. Causality & Application: Because the cyclohexyl group is pre-installed at the C2 position of the dicarbonyl, regioselectivity issues regarding the C4 position of the resulting pyrazole are completely bypassed. While Michael addition routes have also been explored for pyrazole synthesis, generating specific cyclohexyl-substituted adducts can sometimes present steric challenges[3].

  • Advantage: Highly scalable, avoids transition metals, and utilizes inexpensive reagents.

  • Limitation: The synthesis of the 2-cyclohexylmalonaldehyde precursor requires strongly basic conditions and reactive formylating agents, which can be low-yielding and difficult to purify on a small scale.

Route B: Suzuki-Miyaura Cross-Coupling and Hydrogenation

Mechanism: This late-stage functionalization approach utilizes commercially available 4-iodo-1H-pyrazole. The pyrazole nitrogen is first protected with a tetrahydropyranyl (THP) group. Palladium-catalyzed Suzuki-Miyaura coupling with cyclohexenylboronic acid pinacol ester yields a 4-cyclohexenyl intermediate. Subsequent catalytic hydrogenation reduces the alkene, and acidic deprotection liberates the target molecule. Causality & Application: The free N-H of unprotected pyrazole can coordinate to the Palladium center, poisoning the catalyst or leading to unwanted N-arylation. THP protection enforces orthogonal reactivity, ensuring the Pd(0) catalyst exclusively inserts into the C4-Iodine bond.

  • Advantage: Highly modular and relies on stable, commercially available building blocks. Excellent for parallel library synthesis.

  • Limitation: Poor step economy. The requirement for protection, coupling, reduction, and deprotection inherently lowers the overall atom efficiency.

Route C: Tandem Cross-Coupling / 1,5-Electrocyclization

Mechanism: A highly advanced, modern methodology involves the tandem catalytic cross-coupling and electrocyclization of enol triflates with diazoacetates[4]. An enol triflate bearing a cyclohexyl group undergoes Pd-catalyzed cross-coupling with a diazoacetate to form a conjugated diazo intermediate, which spontaneously undergoes a 1,5-electrocyclization. Causality & Application: Unlike typical metal-carbenoid formations that extrude nitrogen gas, this specific electrocyclization incorporates the diazo nitrogens directly into the newly formed pyrazole core[4].

  • Advantage: Rapid, single-pot assembly of highly functionalized (3,4,5-trisubstituted) 4-cyclohexyl-1H-pyrazoles.

  • Limitation: Requires the synthesis of specialized enol triflates and careful handling of energetic diazo compounds.

RouteSelection Start Target: 4-Cyclohexyl-1H-pyrazole Q1 Require multi-gram scale & low reagent cost? Start->Q1 Q2 Require late-stage modular diversification? Q1->Q2 No RouteA Route A: Condensation (Knorr Synthesis) Q1->RouteA Yes Q3 Require complex 3,4,5-substituents? Q2->Q3 No RouteB Route B: Suzuki Coupling + Hydrogenation Q2->RouteB Yes RouteC Route C: Diazoacetate Electrocyclization Q3->RouteC Yes

Caption: Decision matrix for selecting the optimal synthetic route to 4-cyclohexyl-1H-pyrazoles.

Quantitative Benchmarking Data

MetricRoute A: CondensationRoute B: Suzuki + ReductionRoute C: Electrocyclization
Step Count 2 (from cyclohexylacetic acid)4 (from 4-iodopyrazole)1 (from enol triflate)
Overall Yield 40–55%60–75%Up to 92%[4]
Regioselectivity Absolute (C4 specific)Absolute (C4 specific)Absolute (3,4,5-trisubstituted)
Reagent Cost Low ($)High ( $)Medium ( )
Scalability Excellent (Kilogram)Good (Decagram)Moderate (Gram)
Primary Challenge Precursor synthesisStep economy, Pd removalSubstrate scope limitations

Self-Validating Experimental Protocols

Protocol 1: Route B (Suzuki-Miyaura & Reduction)

Designed for modularity and late-stage diversification in drug discovery.

Step 1: THP Protection of 4-Iodopyrazole

  • Dissolve 4-iodo-1H-pyrazole (1.0 eq) in DCM. Add catalytic p-toluenesulfonic acid (0.1 eq) and 3,4-dihydro-2H-pyran (1.5 eq). Stir at room temperature for 4 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The highly polar free pyrazole spot ( Rf​ ~0.1) must fully convert to a lipophilic THP-protected spot ( Rf​ ~0.6). Quench with saturated NaHCO3​ and extract.

Step 2: Suzuki-Miyaura Coupling

  • Combine 1-(tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole (1.0 eq), cyclohex-1-en-1-ylboronic acid pinacol ester (1.2 eq), and K2​CO3​ (3.0 eq) in 1,4-Dioxane/ H2​O (4:1).

  • Degas with N2​ for 15 minutes. Add Pd(dppf)Cl2​ (0.05 eq) and heat to 90 °C for 12 hours.

  • Validation Checkpoint: Confirm conversion via LC-MS. Look for the mass of the 4-cyclohexenyl intermediate and the complete disappearance of the characteristic iodine isotope pattern from the starting material.

Step 3: Hydrogenation & Deprotection

  • Dissolve the crude intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight) and stir under an H2​ atmosphere (balloon) for 6 hours.

  • Filter through Celite. To the filtrate, add 4M HCl in dioxane (5.0 eq) and stir for 2 hours to cleave the THP group.

  • Validation Checkpoint: Deprotection is validated by the reappearance of a polar spot on TLC and the loss of the THP mass fragment (-84 Da) in LC-MS. Neutralize, extract, and recrystallize to yield pure 4-cyclohexyl-1H-pyrazole.

Protocol 2: Route C (Tandem Cross-Coupling/Electrocyclization)

Designed for the rapid synthesis of complex, highly substituted pyrazole derivatives.

Step 1: Reaction Assembly

  • In a flame-dried Schlenk flask, combine (Z)-ethyl 3-cyclohexyl-3-(trifluoromethylsulfonyloxy)acrylate (1.0 eq) and the desired diazoacetate (1.2 eq) in DMF.

  • Add N -methylmorpholine (3.0 eq) as the base, followed by Pd(OAc)2​ (0.05 eq) and a suitable phosphine ligand. Stir at 80 °C.

  • Validation Checkpoint: Unlike traditional metal-carbenoid reactions, do not look for vigorous N2​ gas evolution. The absence of bubbling indicates that the diazo nitrogen is successfully being retained for the 1,5-electrocyclization[4].

  • Monitor via LC-MS until the exact mass of the 3,4,5-trisubstituted 4-cyclohexyl-1H-pyrazole is dominant (typically 4-6 hours). Purify via flash column chromatography.

Mechanism A Enol Triflate (Cyclohexyl-substituted) C Pd-Catalyzed Cross-Coupling A->C B Diazoacetate B->C D Conjugated Diazo Intermediate C->D Pd(0)/Ligand E 1,5-Electrocyclization D->E Spontaneous F 3,4,5-Trisubstituted 4-Cyclohexyl-1H-pyrazole E->F

Caption: Mechanistic pathway of the tandem cross-coupling and 1,5-electrocyclization (Route C).

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts Source: DergiPark URL
  • Radical Addition to Iminium Ions and Cationic Heterocycles Source: MDPI URL

Sources

Safety Operating Guide

Personal protective equipment for handling 4-cyclohexyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 4-Cyclohexyl-1H-Pyrazole

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance rules, but as a discipline rooted in physicochemical causality. To handle chemicals safely, you must understand how their molecular structure interacts with human biology and the laboratory environment.

This guide provides an authoritative, step-by-step operational and disposal plan for 4-cyclohexyl-1H-pyrazole (CAS: 73123-52-1) [1], a highly valuable building block frequently utilized in medicinal chemistry and drug discovery for synthesizing kinase inhibitors and targeted therapeutics.

Physicochemical Context & Hazard Causality

While specific toxicological data for 4-cyclohexyl-1H-pyrazole is sometimes omitted by suppliers, its hazard profile can be accurately extrapolated from closely related structural analogs like 4-cyclopentyl-1H-pyrazole[2]. By structural association, this compound is classified under the Globally Harmonized System (GHS) as an Acute Toxin (Category 4) and a Skin/Eye/Respiratory Irritant (H302, H315, H319, H335) [2].

The Mechanistic Risk: The pyrazole core acts as a strong hydrogen bond donor and acceptor, while the bulky cyclohexyl group significantly increases the molecule's lipophilicity (LogP). This amphiphilic nature means the molecule can easily partition into lipid bilayers. If the powder is dissolved in permeation-enhancing solvents (such as DMSO or DMF)—which is standard practice in drug discovery—the compound can rapidly bypass the stratum corneum (the skin's outermost barrier), leading to systemic absorption.

PPE Selection Matrix & Scientific Rationale

To mitigate these specific risks, standard safety glasses and latex gloves are insufficient. The following table summarizes the required Personal Protective Equipment (PPE) and the causality behind each choice.

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Hand Protection 100% Nitrile Gloves (Double-glove for solutions)The lipophilic cyclohexyl moiety requires a robust barrier. Nitrile provides superior degradation resistance against the polar aprotic solvents (DMF, DMSO) typically used to solubilize pyrazoles.
Eye Protection ANSI Z87.1 Chemical Splash GogglesFine pyrazole powders pose a severe ocular irritation risk (H319)[2]. Standard safety glasses lack the orbital seals required to block airborne dust.
Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risks when handling the compound in proximity to highly reactive coupling reagents or flammable solvents used in downstream synthesis.
Respiratory Chemical Fume Hood (80-100 fpm face velocity)Prevents inhalation of micro-particulates (H335)[2] generated by static electricity during the transfer of the dry solid.

Operational Workflow Visualization

The following diagram outlines the self-validating system for handling this compound. Every step acts as a prerequisite for the next, ensuring containment is never breached.

Workflow Start 1. Pre-Operation Verify Hood Flow (>80 fpm) PPE 2. Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Handling 3. Powder Dispensing (Anti-static tools) PPE->Handling Reaction 4. Solubilization (e.g., in DMF/DMSO) Handling->Reaction Spill Spill Event? Reaction->Spill CleanUp Wet-Wipe Protocol (Avoid sweeping) Spill->CleanUp Yes Disposal 5. Waste Segregation (Incineration) Spill->Disposal No CleanUp->Disposal

Figure 1: Standard operating workflow for handling 4-cyclohexyl-1H-pyrazole, from PPE donning to disposal.

Step-by-Step Handling Protocol

Phase 1: Pre-Operation Setup

  • Verify Containment: Ensure the chemical fume hood is certified and operating with a face velocity between 80-100 feet per minute (fpm).

  • Static Mitigation: 4-cyclohexyl-1H-pyrazole powder can hold a static charge. Wipe down the exterior of the weighing balance with an anti-static solution or use an anti-static ionizer bar inside the hood to prevent the powder from aerosolizing during transfer.

Phase 2: Dispensing and Weighing

  • Tool Selection: Use a grounded, stainless-steel spatula. Avoid plastic spatulas, which generate static electricity and cause the powder to scatter.

  • Weighing: Tare a static-free weighing boat or directly weigh the compound into the reaction vessel (e.g., a round-bottom flask) to minimize transfer steps and reduce exposure risk.

Phase 3: Solubilization

  • Solvent Addition: Add your solvent (e.g., DCM, DMF, or DMSO) directly to the vessel inside the fume hood.

  • Seal and Transfer: Once the compound is fully solubilized, seal the vessel with a secure septum or cap before removing it from the hood for downstream processes (e.g., LC-MS analysis or automated synthesis).

Spill Management & Disposal Plan

Proper logistical planning for waste and spills prevents environmental contamination and secondary exposure.

Spill Response Protocol:

  • For Solid Spills: Do NOT dry sweep. Dry sweeping will immediately aerosolize the pyrazole dust, creating an inhalation hazard. Instead, overlay the spill with a damp absorbent pad (lightly wetted with water or isopropanol) to suppress the dust. Gently wipe inward toward the center of the spill, and place the used pads into a hazardous waste bag.

  • For Liquid Spills: If the compound is already dissolved in a solvent, pour an inert absorbent material (such as vermiculite or universal spill clay) over the liquid. Allow 5 minutes for full absorption, then scoop the material into a hazardous waste container using a non-sparking tool.

Waste Segregation & Disposal:

  • Solid Waste: Dispose of empty vials, contaminated spatulas, and weighing boats in a clearly labeled "Solid Organic Hazardous Waste" container destined for high-temperature incineration.

  • Liquid Waste: Segregation depends on the solvent used. If 4-cyclohexyl-1H-pyrazole is dissolved in dichloromethane (DCM) or chloroform, route it to the Halogenated Organic Waste carboy. If dissolved in DMSO, DMF, or alcohols, route it to the Non-Halogenated Organic Waste carboy. Never mix these streams, as doing so drastically increases disposal costs and risks incompatible chemical reactions.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyclohexyl-1H-Pyrazole
Reactant of Route 2
Reactant of Route 2
4-cyclohexyl-1H-Pyrazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。